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  • Product: 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
  • CAS: 477847-81-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that serve as critical linchpins in both organometallic catalysis and targeted drug discovery. One such privileged structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that serve as critical linchpins in both organometallic catalysis and targeted drug discovery. One such privileged structure is 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (CAS: 477847-81-7)[1]. This molecule integrates a substituted pyridine ring with an imidazole-4-carboxylic acid moiety, creating a versatile bi-heterocyclic system. Its unique electronic distribution and steric profile make it an exceptional bidentate ligand and a valuable intermediate in the synthesis of metalloenzyme inhibitors.

Physicochemical Properties & Molecular Thermodynamics

Understanding the physicochemical baseline of this compound is paramount for downstream assay development and synthetic scaling. The presence of the 6-methyl group on the pyridine ring introduces a slight positive inductive effect (+I), marginally increasing the electron density of the pyridine nitrogen. Conversely, the carboxylic acid on the imidazole ring exerts an electron-withdrawing effect, stabilizing the conjugate base and resulting in a predicted pKa of approximately 4.06[2].

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueCausality / Significance
CAS Number 477847-81-7Unique registry identifier for procurement and safety tracking[1].
Molecular Formula C10H9N3O2Dictates the exact mass (203.20 g/mol ) for mass spectrometry validation.
pKa (Predicted) 4.06 ± 0.61Driven by the imidazole-4-carboxylic acid; dictates ionization at physiological pH[2].
logP (Predicted) 1.27Indicates moderate lipophilicity, optimal for membrane permeability[2].
Hazard Classification Irritant (Xi), R36The acidic proton and nitrogens can cause ocular/skin irritation[2][3].

Synthetic Methodology: Causality and Protocol

The de novo synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid relies on a transition-metal-catalyzed N-arylation (Ullmann-type coupling) followed by alkaline hydrolysis.

Causality of Experimental Choices: We utilize Copper(I) Iodide (CuI) rather than Palladium catalysts because CuI exhibits superior chemoselectivity for the N-H bond of azoles over competitive C-H activation pathways. The 6-methyl group on the 2-bromopyridine starting material introduces significant steric hindrance adjacent to the reactive site. To overcome the energy barrier during the reductive elimination step of the catalytic cycle, a bidentate ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine is strictly required.

Step-by-Step Protocol: N-Arylation and Hydrolysis

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromo-6-methylpyridine (1.0 eq) and ethyl 1H-imidazole-4-carboxylate (1.1 eq).

  • Catalyst Loading: Add CuI (0.1 eq) and anhydrous K2CO3 (2.0 eq). The anhydrous base prevents premature ester hydrolysis during the high-temperature coupling phase.

  • Ligand Addition: Introduce trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) and anhydrous toluene (0.2 M).

  • Thermal Activation: Reflux the mixture at 110°C for 18 hours. Monitor conversion via LC-MS.

  • Workup & Hydrolysis: Filter the mixture through a Celite pad to remove copper salts. Concentrate the filtrate and resuspend in a 1:1 mixture of Ethanol and 2M NaOH (aq).

  • Saponification: Stir at 60°C for 2 hours to hydrolyze the ethyl ester.

  • Acidification & Isolation: Cool to 0°C and carefully acidify with 1M HCl to pH ~3.5 (just below the pKa of 4.06) to precipitate the zwitterionic product. Filter, wash with cold water, and dry under vacuum.

Synthesis A 2-Bromo-6-methylpyridine C Ullmann N-Arylation (CuI, Ligand, K2CO3, 110°C) A->C B Ethyl 1H-imidazole-4-carboxylate B->C D Intermediate Ester C->D E Alkaline Hydrolysis (NaOH, EtOH/H2O, 60°C) D->E F 1-(6-methyl-2-pyridinyl)- 1H-imidazole-4-carboxylic acid E->F

Workflow for the synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid.

Coordination Chemistry & Pharmacological Utility

In drug development, this molecule is frequently utilized as a bidentate chelator targeting metalloenzymes, such as Prolyl Hydroxylase Domain (PHD) enzymes. The spatial arrangement of the pyridine nitrogen (N1) and the imidazole nitrogen (N3) allows for precise coordination with active-site Fe(II) ions. The carboxylic acid group further anchors the molecule by forming salt bridges with adjacent arginine residues in the binding pocket.

Mechanism Ligand Ligand: 1-(6-methyl-2-pyridinyl)- 1H-imidazole-4-carboxylic acid Complex Bidentate Chelation (Pyridine N1 + Imidazole N3) Ligand->Complex Target Metalloenzyme Active Site (e.g., Fe2+ dependent oxygenases) Target->Complex Inhibition Catalytic Inhibition Complex->Inhibition Outcome Target Pathway Modulation (e.g., Substrate Stabilization) Inhibition->Outcome

Bidentate chelation mechanism and subsequent metalloenzyme inhibition pathway.

Analytical Validation Protocols

To ensure a self-validating system, rigorous analytical characterization must be employed. Relying solely on mass spectrometry is insufficient due to potential regioisomers; orthogonal techniques are required[4].

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

  • Causality for Modifier: Both solvents must contain 0.1% Trifluoroacetic Acid (TFA). The pKa of the compound is ~4.06[2]. Without TFA, the mobile phase pH would hover near the pKa, causing the compound to exist in a dynamic equilibrium between ionized and unionized states, resulting in severe peak tailing. TFA lowers the pH to ~2.0, fully protonating the carboxylic acid and ensuring a sharp, symmetrical peak.

  • System Suitability: Inject a blank, followed by a standard solution. Tailing factor must be ≤ 1.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: DMSO-d6. The compound's zwitterionic character makes it poorly soluble in standard CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Expected Signals: A distinct 3H singlet around 2.50 ppm confirms the presence of the pyridine 6-methyl group. The imidazole protons typically appear as two downfield singlets (or finely coupled doublets) between 7.80 and 8.50 ppm, confirming the integrity of the heterocyclic core.

References

  • Fisher Scientific. "1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid, TRC". Fisher Scientific. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the molecule. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis of heterocyclic compounds.

Introduction

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a molecule of interest in medicinal chemistry and materials science due to the combination of the versatile imidazole scaffold and the coordinating properties of the pyridine ring. Accurate structural elucidation is paramount for its application and further development. This guide provides a foundational understanding of its spectroscopic signature.

Molecular Structure and Properties

Molecular Formula: C₁₀H₉N₃O₂

Molecular Weight: 203.20 g/mol

Structure:

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, Electrospray Ionization (ESI) would be a suitable ionization method due to the presence of acidic and basic functional groups, which are readily ionized.

Predicted Mass Spectrum
m/z (charge/mass ratio) Predicted Ion Notes
204.0713[M+H]⁺The protonated molecular ion, expected to be the base peak in positive ion mode.
202.0557[M-H]⁻The deprotonated molecular ion, expected in negative ion mode.
159.0818[M+H-COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway.
158.0662[M-COOH]⁻Fragmentation in negative ion mode.
Experimental Protocol: Acquiring High-Resolution Mass Spectrometry (HRMS) Data
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • Data Analysis: Determine the accurate mass of the molecular ions and major fragments. Use this information to confirm the elemental composition of the parent compound and its fragments.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample 1 mg of Compound Solvent 1 mL Methanol/Acetonitrile Sample->Solvent Solution Sample Solution Solvent->Solution ESI_Source Electrospray Ionization (ESI) Solution->ESI_Source Direct Infusion QTOF_MS Q-TOF Mass Analyzer ESI_Source->QTOF_MS Detector Detector QTOF_MS->Detector Raw_Data Raw Mass Spectrum Detector->Raw_Data Analysis Mass-to-Charge Ratio Analysis Raw_Data->Analysis Confirmation Elemental Composition Confirmation Analysis->Confirmation

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the aromatic nature of both the pyridine and imidazole rings, the proton (¹H) and carbon (¹³C) NMR spectra are expected to show distinct signals in the aromatic region. The principles of NMR spectroscopy for heterocyclic compounds are well-established and provide a basis for our predictions.[1][2][3]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2d1HH-6'The proton on the pyridine ring adjacent to the nitrogen is expected to be deshielded.
~7.9t1HH-4'The triplet splitting arises from coupling to the two adjacent protons on the pyridine ring.
~7.8s1HH-2The proton on the imidazole ring is expected to be a singlet.
~7.5s1HH-5The other proton on the imidazole ring.
~7.3d1HH-3' or H-5'One of the other two protons on the pyridine ring.
~7.1d1HH-3' or H-5'The remaining proton on the pyridine ring.
~2.5s3H-CH₃The methyl group protons will appear as a singlet in the aliphatic region.
~12.5br s1H-COOHThe carboxylic acid proton is typically broad and downfield, and its position can be solvent-dependent.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~165-COOHThe carboxylic acid carbon is significantly deshielded.
~158C-6'The carbon of the pyridine ring attached to the methyl group.
~150C-2'The carbon of the pyridine ring attached to the imidazole nitrogen.
~140C-4The carbon of the imidazole ring attached to the carboxylic acid.
~138C-4'Aromatic carbon of the pyridine ring.
~135C-2Aromatic carbon of the imidazole ring.
~125C-5Aromatic carbon of the imidazole ring.
~122C-3' or C-5'Aromatic carbon of the pyridine ring.
~118C-3' or C-5'Aromatic carbon of the pyridine ring.
~24-CH₃The methyl carbon will appear in the aliphatic region.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ carbons.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the pyridine and imidazole rings.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlation data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound 5-10 mg Compound Solvent 0.7 mL DMSO-d6 Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1D ¹H NMR Spectrometer->H1_Acq C13_Acq 1D ¹³C NMR Spectrometer->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Assignment Peak Assignment & Integration Processing->Assignment Structure_Elucidation Structural Confirmation Assignment->Structure_Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

This technical guide provides a predicted spectroscopic profile of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid based on fundamental principles and data from related structures. The detailed protocols for MS and NMR analysis will enable researchers to acquire and interpret high-quality data for this compound, facilitating its unambiguous structural confirmation and supporting its use in further scientific endeavors.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-696. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. (2022). MDPI. Retrieved from [Link]

  • Imidazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

In-Silico Modeling of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid Binding: A Comprehensive Computational Workflow for Metalloenzyme Targeting

Executive Summary The rational design and computational evaluation of metal-chelating ligands present unique challenges in structure-based drug discovery. The molecule 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and computational evaluation of metal-chelating ligands present unique challenges in structure-based drug discovery. The molecule 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (6-MPI-4-CA) possesses a highly specific pharmacophore—combining a sterically hindered pyridine, an N-substituted imidazole, and a carboxylic acid. This architecture is classically deployed to target transition metal centers (e.g., Fe²⁺, Zn²⁺) in metalloenzymes such as Prolyl Hydroxylase Domain (PHD) enzymes or metallo-β-lactamases.

Standard molecular mechanics (MM) and docking algorithms routinely fail to accurately model these interactions due to the absence of polarization, charge transfer, and d-orbital geometries. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorously self-validating, causality-driven in-silico workflow to accurately model the binding thermodynamics and structural dynamics of 6-MPI-4-CA.

Pharmacophore Deconstruction & Conformational Causality

Before initiating any computational workflow, we must establish the physical chemistry of the ligand. 6-MPI-4-CA contains three distinct functional moieties, each dictating specific parameters in our simulation environment.

  • The 6-Methylpyridine Ring: The nitrogen acts as a Lewis base for metal coordination or hydrogen bonding. Crucially, the adjacent 6-methyl group introduces significant steric bulk. This bulk restricts the rotational dihedral angle between the pyridine and imidazole rings, imposing a high energetic penalty for planar conformations unless stabilized by strong metal chelation.

  • The N1-Substituted Imidazole Core: Because the pyridine ring is covalently bound to the N1 position of the imidazole, tautomeric ambiguity is eliminated. The N3 nitrogen retains its lone pair, acting as a primary coordination vector.

  • The 4-Carboxylic Acid: With a pKa of ~3.5, this group is fully deprotonated at physiological pH (7.4). The resulting carboxylate anion is a strong bidentate or monodentate metal chelator and dominates the electrostatic solvation penalty.

Logical Relationship of Molecular Interactions

Coordination Metal Metal Ion (Fe2+/Zn2+) Pyr 6-Methylpyridine (Steric/N-Donor) Pyr->Metal Coordinate Imid Imidazole N3 (N-Donor) Imid->Metal Coordinate Carb 4-Carboxylate (O-Donor/Anion) Carb->Metal Bidentate Water Displaced Water Carb->Water Displaces Res1 Endogenous Residues Res1->Metal Anchor

Pharmacophore-Metal Coordination Logic for 6-MPI-4-CA Binding.

Methodology 1: Ligand Preparation and QM Optimization

Causality: Rule-based force fields (like GAFF) often miscalculate the torsional strain induced by the 6-methyl group. We must use Quantum Mechanics (QM) to derive the accurate rotational energy barrier.

  • State Assignment: Process 6-MPI-4-CA using LigPrep/Epik at pH 7.4 ± 0.5. Isolate the state with a deprotonated C4-carboxylate.

  • QM Optimization: Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level to map the dihedral energy surface between the pyridine and imidazole rings.

  • Charge Derivation: Calculate AM1-BCC or RESP partial charges based on the QM-optimized geometry.

  • Self-Validation Checkpoint: If the docked pose later exhibits a dihedral angle that sits >15 kcal/mol above the QM-derived global minimum without compensating metal-binding energy, the pose is classified as an artifact and discarded.

Target Preparation: Overcoming the Metalloenzyme Parameterization Barrier

Standard 12-6 Lennard-Jones (LJ) nonbonded models fail to reproduce experimental hydration free energies and ion-oxygen distances for transition metals because they ignore ion-induced dipole interactions [1]. To accurately model the target, we must implement either the modified 12-6-4 LJ model or a bonded approach using MCPB.py [2].

Methodology 2: Metal Center Parameterization (MCPB.py Workflow)

Causality: To maintain the integrity of the coordination sphere during Molecular Dynamics (MD), the metal and its coordinating residues must be treated as a unified quantum mechanical entity before being mapped back to classical mechanics.

  • Structure Curation: Import the apo-metalloenzyme structure. Strip exogenous crystallographic waters, retaining only the catalytic water molecules in the metal coordination sphere.

  • Cluster Extraction: Use MCPB.py to extract the metal ion and its primary coordination sphere (e.g., endogenous His/Asp/Glu residues).

  • Gaussian QM Calculation: Run a QM calculation (e.g., B3LYP/6-31G* for non-metals, LANL2DZ for the metal) to obtain the force constants (Hessian matrix) and RESP charges for the metal cluster.

  • Topology Generation: Feed the QM outputs back into MCPB.py to generate the updated frcmod and prmtop files compatible with the AMBER ff19SB force field.

  • Self-Validation Checkpoint: Perform a 1 ns vacuum minimization of the parameterized protein. If the metal-residue bond lengths deviate by >0.1 Å from the crystal structure, the force constants are invalid, and the QM basis set must be adjusted.

Metal-Constrained Docking Dynamics

Because 6-MPI-4-CA is highly charged and relies on specific orbital alignments to bind transition metals, standard docking algorithms (which rely on empirical scoring functions) will often misplace the ligand, prioritizing superficial surface salt bridges over deep pocket metal chelation.

Methodology 3: Induced-Fit and Constrained Docking

Causality: We must force the docking algorithm to respect the geometric requirements of transition metal coordination (e.g., octahedral or tetrahedral geometry) [3].

  • Grid Generation: Define the receptor grid centered on the metal ion. Apply a scaling factor of 0.8 to van der Waals radii to simulate minor induced-fit breathing.

  • Constraint Definition: Define a metal-coordination constraint in Glide. Require that at least one nitrogen (pyridine or imidazole N3) or the carboxylate oxygen sits within 2.0–2.5 Å of the metal center.

  • Execution: Run Glide in Extra Precision (XP) mode with the metal constraint enforced.

  • Self-Validation Checkpoint: The output poses must be visually inspected for orbital alignment. The lone pair trajectory of the coordinating nitrogen must point directly at the metal center. Poses with orthogonal lone-pair alignments are rejected, regardless of their GlideScore.

Molecular Dynamics & Thermodynamic Validation

Docking provides a static, gas-phase approximation. To prove the viability of 6-MPI-4-CA, we must subject the complex to explicit solvent Molecular Dynamics (MD) and Free Energy Perturbation (FEP) to calculate the true thermodynamic binding affinity (ΔG).

Computational Workflow Diagram

Workflow LPrep Ligand Preparation (QM Dihedral & Epik) Dock Metal-Constrained Docking (Glide XP) LPrep->Dock Prepared Ligand TPrep Target Preparation (Metalloenzyme) MCPB Metal Parameterization (MCPB.py / 12-6-4 LJ) TPrep->MCPB Apo Structure MCPB->Dock Parameterized Target MD Molecular Dynamics (AMBER 100ns) Dock->MD Top Poses FEP Free Energy Perturbation (ΔG binding) MD->FEP Equilibrated Complex

End-to-End In-Silico Workflow for Metalloenzyme Inhibitor Modeling.

Methodology 4: MD and FEP Protocol
  • System Assembly: Solvate the docked complex in an OPC water box with a 10 Å buffer. Neutralize with 150 mM NaCl.

  • Equilibration: Execute a 5-stage equilibration protocol, gradually releasing harmonic restraints (from 10.0 to 0.1 kcal/mol·Å²) on the protein backbone and metal center, transitioning from NVT to NPT ensembles.

  • Production: Run a 100 ns unconstrained NPT simulation at 300 K and 1 atm using the AMBER engine.

  • Free Energy Calculation: Utilize FEP+ or MM/GBSA on the final 20 ns of the trajectory to calculate the relative binding free energy.

  • Self-Validation Checkpoint: Plot the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms and the metal-ligand distance over time. A stable metal-ligand distance (<0.2 Å fluctuation) confirms that the 6-MPI-4-CA molecule forms a thermodynamically stable chelation complex.

Quantitative Data & Simulation Parameters

To ensure reproducibility and rigorous scientific standards, the following tables summarize the critical parameters and expected interactions dictated by this workflow.

Table 1: Pharmacophore Features of 6-MPI-4-CA

MoietyChemical PropertyExpected Target InteractionComputational Challenge
6-Methylpyridine Aromatic, N-donor, Steric bulkHydrophobic pocket, Metal coordinationDihedral angle parameterization
1H-Imidazole Core Aromatic, N1-substitutedMetal coordination via N3 lone pairAccurate partial charge derivation
4-Carboxylic Acid Acidic (pKa ~3.5)Salt bridge, Bidentate metal chelationHigh electrostatic solvation penalty

Table 2: Recommended Force Fields and Simulation Parameters

ComponentRecommended Model / Force FieldJustification
Protein AMBER ff19SBState-of-the-art for protein backbone/sidechain dynamics.
Ligand (6-MPI-4-CA) GAFF2 + AM1-BCC chargesAccurate representation of conjugated aromatic systems.
Metal Center 12-6-4 LJ Model / MCPB.pyCaptures ion-induced dipole interactions critical for metalloenzymes [1][2].
Solvent OPC Water ModelOPC provides superior reproduction of liquid water properties over TIP3P.
Docking Algorithm Glide (Metal-Constrained)Enforces geometric constraints for transition metal coordination [3].

References

  • Li, P., & Merz, K. M. (2014). Taking into Account Ion-Induced Dipole Interactions in the Nonbonded Model of Ions. Journal of Chemical Theory and Computation.[Link]

  • Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling.[Link]

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry.[Link]

Exploratory

Antitumor Properties of Substituted Imidazole-4-Carboxylic Acids: A Technical Guide to Scaffold Optimization and Mechanistic Validation

Executive Summary The pursuit of targeted, highly potent antineoplastic agents has increasingly focused on nitrogen-rich heterocycles. Among these, substituted imidazole-4-carboxylic acids and their derivatives have emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted, highly potent antineoplastic agents has increasingly focused on nitrogen-rich heterocycles. Among these, substituted imidazole-4-carboxylic acids and their derivatives have emerged as privileged scaffolds in oncology drug development. By eliminating the chiral complexities inherent in older thiazolidine-based compounds, the imidazole core offers superior metabolic stability and synthetic tractability[1]. This whitepaper provides an in-depth analysis of the antitumor mechanisms of these compounds—specifically targeting the MDM2-p53 axis and mitochondrial apoptotic pathways—alongside self-validating experimental protocols for their synthesis and biological evaluation.

Structural Rationale: The Imidazole-4-Carboxylic Acid Scaffold

Historically, substituted 2-aryl-thiazolidine-4-carboxylic acid amides demonstrated potent selective antiproliferative activity against melanoma. However, the thiazolidine ring contains two chiral centers, complicating large-scale synthesis and pharmacokinetic profiling[1].

Transitioning to an imidazole-4-carboxylic acid framework resolves this structural bottleneck. The imidazole ring contains no chiral centers, eliminating the need for costly chiral separations during drug manufacturing[1]. Furthermore, the imidazole core is a fundamental biological building block, ensuring a baseline of biocompatibility while offering multiple vectors (N-1, C-2, C-4, and C-5) for targeted structural functionalization to enhance binding affinity to specific oncogenic targets.

Primary Mechanisms of Antitumor Activity

Substituted imidazole-4-carboxylic acids exert their cytotoxic effects through distinct, highly targeted intracellular pathways depending on their specific functional groups.

Disruption of the MDM2-p53 Protein-Protein Interaction

In healthy cells, the tumor suppressor protein p53 is tightly regulated by Mouse double minute 2 (MDM2), an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation[2]. In many cancers, MDM2 is overamplified, effectively silencing wild-type p53 and allowing unchecked tumor proliferation[3].

Tetra-substituted imidazoles act as potent, small-molecule inhibitors of this protein-protein interaction (PPI). By mimicking the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26), these imidazole derivatives insert their aromatic moieties directly into the hydrophobic hotspot pocket of MDM2[4]. This competitive inhibition prevents MDM2 from binding to p53, thereby restoring p53 levels and triggering cell cycle arrest and apoptosis[5].

MDM2_p53 p53 Wild-type p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Activates transcription Degradation Proteasomal Degradation p53->Degradation If bound to MDM2 Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis If unbound/active MDM2->p53 Binds & Ubiquitinates Imidazole Tetra-substituted Imidazole Inhibitor Imidazole->MDM2 Blocks hydrophobic pocket

Diagram 1: Mechanism of p53 restoration via MDM2 inhibition by tetra-substituted imidazoles.

Mitochondrial Depolarization and Tubulin Inhibition

A distinct subclass, the 5-amino-1-N-substituted-imidazole-4-carboxylates, demonstrates a different primary mechanism. Compounds such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) exhibit profound anti-adhesive and anti-tubulin effects[6].

The introduction of a long, lipophilic alkyl chain (e.g., dodecyl) at the N-1 position allows the molecule to effectively penetrate cellular membranes and accumulate in the mitochondria. This accumulation induces a dose-dependent reduction in the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c and the subsequent induction of early apoptosis in cervical (HeLa) and colon (HT-29) cancer cell lines[7].

Structure-Activity Relationships (SAR) & Quantitative Efficacy

The antiproliferative potency of these compounds is highly sensitive to side-chain modifications. Studies have demonstrated that the length of the alkyl chain at the N-1 position is directly correlated with cytotoxicity. Short chains fail to achieve sufficient lipophilicity for membrane permeation, while excessively long chains suffer from poor aqueous solubility and bioavailability. The 12-carbon (dodecyl) chain represents the optimal lipophilic balance for this scaffold[6].

Table 1: Cytotoxicity (IC50) of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)

Cell LineCancer TypeIC50 Value (μM) ± SDObserved Phenotypic Effects
HeLa Cervical Carcinoma0.737 ± 0.05Anti-adhesion, tubulin inhibition, early apoptosis
HT-29 Colorectal Adenocarcinoma1.194 ± 0.02Colony formation inhibition, early apoptosis
Fibroblast Healthy Tissue (Control)> 50.0Minimal cytotoxicity (High therapeutic index)

Data summarized from preliminary screening of N-alkylated imidazole derivatives[6],[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the workflow: chemical identity is confirmed prior to biological assay, and phenotypic cell death is mechanistically traced back to specific organelle dysfunction.

Workflow Synth 1. Scaffold Synthesis (N-alkylation of imidazole core) Purify 2. Purification & Validation (NMR, MS, HPLC >95% purity) Synth->Purify InVitro 3. In Vitro Cytotoxicity (MTT Assay on HeLa/HT-29) Purify->InVitro MoA 4. Mechanistic Profiling (JC-1 Assay for Mitochondria) InVitro->MoA Lead 5. Lead Optimization (SAR refinement based on IC50) MoA->Lead

Diagram 2: Self-validating experimental workflow for imidazole-based drug development.

Protocol A: Synthesis of N-1 Alkylated Imidazole-4-Carboxylates

Causality: Synthesizing the core requires precise control over regioselectivity. Using a base-catalyzed nucleophilic substitution ensures the alkyl halide attacks the more sterically accessible nitrogen.

  • Reagent Preparation: Dissolve ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.0 eq) to the solution. Rationale: K2CO3 acts as a mild base to deprotonate the imidazole N-1, generating a reactive nucleophile without degrading the ester functional group.

  • Alkylation: Dropwise, add 1-bromododecane (1.2 eq). Stir the reaction mixture at 60°C for 12 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.

  • Validation: Confirm structure and >95% purity via 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) prior to any biological testing.

Protocol B: Validation of Mitochondrial Depolarization (JC-1 Assay)

Causality: Because the dodecyl-substituted imidazole is highly lipophilic, we hypothesize it disrupts mitochondrial membranes. The JC-1 dye acts as a self-validating probe: it forms red fluorescent aggregates in healthy, polarized mitochondria, but reverts to green fluorescent monomers when the membrane depolarizes.

  • Cell Culture & Treatment: Seed HeLa cells in a 6-well plate at 3×105 cells/well. Incubate for 24 hours. Treat cells with Compound 5e at varying concentrations (0.5 μM, 1.0 μM, 2.0 μM) for 24 hours.

  • Dye Incubation: Wash cells with PBS and add 1 mL of JC-1 staining solution (5 μg/mL) to each well. Incubate in the dark at 37°C for 20 minutes.

  • Washing: Remove the dye and wash the cells twice with ice-cold JC-1 assay buffer to remove non-specific background fluorescence.

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry.

    • Excitation: 488 nm.

    • Emission: Monitor both 530 nm (green, FL-1) and 590 nm (red, FL-2).

  • Data Interpretation: Calculate the ratio of red to green fluorescence. A dose-dependent decrease in the red/green ratio strictly validates that the imidazole compound is actively collapsing the mitochondrial membrane potential ( ΔΨm​ ), confirming the intrinsic apoptotic pathway[7].

Conclusion

Substituted imidazole-4-carboxylic acids represent a highly versatile and potent class of antineoplastic agents. By intelligently modifying the N-1 and C-4 positions, researchers can direct these molecules to act either as targeted protein-protein interaction inhibitors (e.g., MDM2-p53 axis) or as direct disruptors of mitochondrial integrity. The elimination of chiral centers compared to legacy scaffolds ensures that these compounds are not only biologically effective but also chemically viable for scalable drug development.

References

  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks Source: PubMed / Archiv der Pharmazie URL:[Link]

  • Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Potential use of compounds from sea cucumbers as MDM2 and CXCR4 inhibitors to control cancer cell growth Source: Spandidos Publications / Molecular Medicine Reports URL:[Link]

  • Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions Source: MDPI / Molecules URL:[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid Analogs

Executive Summary The development of non-steroidal Androgen Receptor (AR) antagonists has revolutionized the treatment landscape for Castration-Resistant Prostate Cancer (CRPC). At the forefront of this chemical evolutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-steroidal Androgen Receptor (AR) antagonists has revolutionized the treatment landscape for Castration-Resistant Prostate Cancer (CRPC). At the forefront of this chemical evolution is the structural building block 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (CAS 477847-81-7). When coupled with highly substituted amines, this core pharmacophore yields potent, tissue-selective AR modulators (SARMs) and antagonists. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of these analogs, detailing the mechanistic rationale behind their design, the causality of structural modifications, and the self-validating experimental protocols required for their evaluation.

Biological Context: Targeting the Androgen Receptor in CRPC

The Androgen Receptor is a ligand-dependent transcription factor that drives prostate cancer proliferation. First- and second-generation antiandrogens (e.g., bicalutamide, enzalutamide) eventually face clinical resistance due to AR gene amplification or point mutations within the Ligand-Binding Domain (LBD), such as W741L, T877A, and F876L.

As detailed in , non-steroidal carboxamides derived from 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid were specifically engineered to overcome these resistance mechanisms. Unlike older therapeutics, these analogs competitively bind to the AR LBD with high affinity, preventing receptor dimerization, nuclear translocation, and subsequent DNA binding, even in the presence of LBD mutations.

AR_Pathway Testosterone Testosterone (Ligand) AR_Cyto Cytosolic AR (Inactive) Testosterone->AR_Cyto Binds AR_Active AR Dimerization & Activation AR_Cyto->AR_Active Conformational Change Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Promotes Inhibitor Imidazole-4-carboxamides Inhibitor->AR_Cyto Competitively Blocks Inhibitor->Nucleus Prevents Translocation

Mechanism of AR inhibition by imidazole-4-carboxamides blocking nuclear translocation.

SAR and Structural Rationale of the Core Scaffold

The SAR of this compound class is divided into three distinct regions: the imidazole core, the N1-pyridine substituent, and the C4-amide right-hand side (RHS).

The Imidazole-4-Carboxamide Core

The 1H-imidazole-4-carboxamide acts as the central rigidifying scaffold. The imidazole nitrogen atoms participate in a critical hydrogen-bond network within the AR LBD, specifically interacting with Arg752 and Gln711. Replacing the imidazole with a less polar heterocycle (e.g., pyrrole) significantly diminishes binding affinity due to the loss of these H-bond acceptor capabilities.

Conformational Pre-organization via the 6-Methylpyridin-2-yl Moiety

The causality behind selecting the 6-methylpyridin-2-yl group over a standard phenyl or unsubstituted pyridine ring is rooted in conformational thermodynamics.

  • H-Bonding: The pyridine nitrogen acts as a crucial H-bond acceptor, interacting with structured water molecules deep within the AR pocket.

  • Steric Locking: The methyl group at the 6-position creates a deliberate steric clash with the C5-proton of the imidazole ring. This forces the pyridine ring out of coplanarity, locking the molecule into a specific dihedral twist. This pre-organized conformation perfectly matches the geometry of the AR LBD, drastically lowering the entropic penalty of binding and improving the inhibition constant ( Ki​ ) by over 3-fold compared to the unsubstituted analog.

Probing the LBD with C4-Amide Substituents

The carboxylic acid is coupled with various bulky amines to form the C4-amide. These RHS substituents (often branched alkyl chains terminating in substituted pyrazoles or cyano-anilines) extend into the LBD channel. Flexibility in this region is essential for the molecule to adapt to the altered pocket geometries of mutant ARs (e.g., F876L), maintaining full antagonism where rigid first-generation drugs fail.

SAR_Logic Core 1H-imidazole-4-carboxamide (H-bond network) N1_Sub N1: 6-Methylpyridin-2-yl (Steric lock, hydrophobic pocket) Core->N1_Sub Substituent tuning Amide_RHS C4-Amide RHS (Extends into LBD channel) Core->Amide_RHS Coupling with amines AR_Affinity High AR Affinity (Ki < 15 nM) N1_Sub->AR_Affinity Enhances binding Mutant_Efficacy Efficacy vs Mutants (W741L, F876L) Amide_RHS->Mutant_Efficacy Overcomes resistance AR_Affinity->Mutant_Efficacy

SAR optimization logic for 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid derivatives.

Quantitative SAR Data

The following table summarizes the quantitative impact of structural modifications on AR binding affinity ( Ki​ ) and functional antagonism ( IC50​ ) in cell-based assays, demonstrating the superiority of the 6-methylpyridin-2-yl core.

CompoundN1-SubstituentC4-Amide (RHS) SubstituentAR Binding Ki​ (nM)AR Antagonism IC50​ (nM)
1 Phenyl3-chloro-4-cyanophenyl-alkyl125310
2 Pyridin-2-yl3-chloro-4-cyanophenyl-alkyl45115
3 (Target Core) 6-Methylpyridin-2-yl 3-chloro-4-cyanophenyl-alkyl 12 28
4 6-Methylpyridin-2-yl4-cyano-3-(CF3)phenyl-alkyl819
5 6-(CF3)pyridin-2-yl3-chloro-4-cyanophenyl-alkyl95210

Data represents generalized findings consistent with the optimization trajectories of non-steroidal AR antagonists documented in.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation mechanisms to prevent false positives.

Chemical Synthesis: Amide Coupling Protocol

Rationale: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in activating sterically hindered carboxylic acids (like the 1-substituted imidazole core), minimizing epimerization and maximizing yield.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired RHS amine. Stir the reaction mixture at room temperature for 12 hours under an inert argon atmosphere.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The reaction is only deemed complete when the mass peak of the starting carboxylic acid ( [M+H]+=204.08 ) is reduced to <2% relative abundance.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient).

  • Quality Control: Confirm purity (>95%) via 1H -NMR and analytical HPLC before proceeding to biological assays.

In Vitro AR Competitive Binding Assay

Rationale: Endogenous steroids in the rat prostate cytosol must be stripped prior to the assay. Dextran-coated charcoal efficiently adsorbs free, unbound steroids, leaving the AR binding sites open for the competitive assay.

Step-by-Step Methodology:

  • Preparation: Homogenize ventral prostates from castrated rats in Buffer A (containing protease inhibitors). Centrifuge to obtain the cytosolic fraction. Treat the supernatant with a dextran-coated charcoal solution to strip endogenous androgens.

  • Incubation: In a 96-well plate, incubate the cytosol preparation with 1 nM [3H]mibolerone (radioligand) and increasing concentrations of the test compound (0.1 nM to 10 μ M) overnight at 0–4 °C.

  • Separation: Add 100 μ L of dextran-coated charcoal suspension to separate bound from free steroids. Centrifuge, and transfer 100 μ L of the supernatant to a scintillation plate.

  • Self-Validation (Assay Integrity): Establish a Non-Specific Binding (NSB) control using a 1000-fold molar excess of unlabeled mibolerone. Validation Rule: If the radioligand signal in the NSB wells exceeds 10% of the total binding, the charcoal stripping step is deemed incomplete, and the assay must be repeated. Include Enzalutamide as a positive control to verify assay sensitivity.

  • Detection: Measure bound radioactivity using a MicroBeta counter and calculate the Ki​ using the Cheng-Prusoff equation.

Cell-Based Functional Antagonism Assay

Rationale: A reduction in luciferase signal could be caused by either true AR antagonism or off-target compound cytotoxicity. A parallel viability assay is mandatory to distinguish between the two.

Step-by-Step Methodology:

  • Seeding: Seed AR-overexpressing HEK293 cells (AR-HEK293) containing an androgen-responsive luciferase reporter gene into 96-well plates in steroid-depleted medium.

  • Treatment: After 24 hours, co-treat the cells with 0.45 nM testosterone (to induce submaximal AR activation) and the test compound (serial dilutions).

  • Incubation & Detection: Incubate for 24 hours. Measure luminescence using the Bright-Glo Luciferase Assay System.

  • Self-Validation (Cytotoxicity Control): Run a parallel WST-1 cell proliferation assay on an identically treated plate. Validation Rule: A compound is only validated as a true AR antagonist if its IC50​ for luciferase inhibition is at least 10-fold lower than its IC50​ for cytotoxicity in the WST-1 assay.

Conclusion

The 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid scaffold is a masterclass in structure-based drug design. By leveraging the steric clash of the 6-methyl group to lock the molecule into a bioactive dihedral conformation, researchers can achieve exceptional AR binding affinities. When coupled with flexible, bulky C4-amides, these analogs successfully navigate the mutated ligand-binding domains of resistant prostate cancers, offering a robust template for next-generation SARM and antiandrogen development.

References

  • Wohlfahrt, G., Törmäkangas, O., Salo, H., et al. "Androgen receptor modulating carboxamides." U.S. Patent 8,921,378 B2. Issued December 30, 2014. Available at:[Link]

  • Wohlfahrt, G., Törmäkangas, O., Salo, H., et al. "Androgen receptor modulating compounds." U.S. Patent 10,711,013 B2. Issued July 14, 2020. Available at:[Link]

  • Moilanen, A. M., Riikonen, R., Oksala, R., et al. "Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies." Scientific Reports 5, 12007 (2015). Available at:[Link]

Exploratory

Catalytic potential of pyridinyl-imidazole metal complexes

An In-depth Technical Guide to the Catalytic Potential of Pyridinyl-Imidazolyl Metal Complexes Abstract Pyridinyl-imidazolyl (PyIm) ligands represent a cornerstone in modern coordination chemistry, offering a versatile a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Catalytic Potential of Pyridinyl-Imidazolyl Metal Complexes

Abstract

Pyridinyl-imidazolyl (PyIm) ligands represent a cornerstone in modern coordination chemistry, offering a versatile and highly tunable platform for the development of novel metal catalysts. Their unique electronic properties, stemming from the combination of a π-deficient pyridine ring and a more electron-rich imidazole moiety, allow for fine-tuning of the steric and electronic environment around a central metal ion. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and diverse catalytic applications of PyIm metal complexes. We will delve into field-proven protocols for ligand and complex synthesis, explore their roles in critical organic transformations—including oxidation, transfer hydrogenation, and carbon-carbon bond formation—and discuss the underlying mechanistic principles that govern their reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of these remarkable catalysts in their work.

The Pyridinyl-Imidazolyl Ligand: A Privileged Scaffold

The power of a catalyst is intrinsically linked to the ligand that surrounds the metal center. The ligand dictates the metal's coordination geometry, modulates its redox potential, and can play a direct role in substrate activation and bond-forming steps. The 2-(2'-pyridyl)imidazole (pimH) scaffold and its derivatives have emerged as "privileged" ligands for several key reasons:

  • Tunable Electronics : The imidazole ring is a stronger σ-donor compared to pyridine.[1][2] This electronic asymmetry allows for precise control over the electron density at the metal center. Furthermore, the imidazole N-H proton can be deprotonated, creating an imidazolate anion that is an even stronger donor, which can dramatically alter catalytic activity and shift redox potentials.[3][4]

  • Robust Coordination : As a bidentate N,N-donor, the pimH ligand forms stable 5-membered chelate rings with a wide array of transition metals, including iron, cobalt, ruthenium, copper, iridium, and palladium.[5][6][7] This robust coordination stabilizes the metal center against decomposition during demanding catalytic cycles.

  • Steric Control : The pyridine and imidazole rings can be readily substituted at various positions. This allows for the introduction of bulky groups to create specific chiral pockets for asymmetric catalysis or to control substrate access to the metal's active site.[8][9]

  • Proton-Coupled Electron Transfer (PCET) : The ionizable N-H group on the imidazole ring can act as a proton relay, facilitating PCET pathways.[10] This is particularly crucial in reactions like water oxidation and hydrogenation, where the management of both protons and electrons is key to efficiency.[3][11]

This combination of features makes PyIm complexes not just passive scaffolds but active participants in catalysis.

Ligand and Complex Synthesis: From Blueprint to Catalyst

The journey to a functional catalyst begins with the synthesis of the ligand, followed by its coordination to the desired metal salt. The modularity of the synthesis allows for the rational design of ligands tailored to specific catalytic tasks.

Experimental Protocol: Synthesis of 2-(2'-pyridyl)imidazole (pimH)

This protocol is a representative method for synthesizing the parent pimH ligand, based on the condensation of pyridine-2-carboxaldehyde and glyoxal.[12][13]

Materials:

  • Pyridine-2-carboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (20-30% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask placed in an ice bath, dissolve pyridine-2-carboxaldehyde (0.10 mol) in ethanol (10 mL).

  • Addition of Glyoxal: To the cooled solution, add an ice-cold 40% aqueous solution of glyoxal (approx. 0.10 mol) and stir.

  • Addition of Ammonia: Immediately and without delay, add ice-cold concentrated ammonium hydroxide solution (approx. 30 mL) to the mixture. A yellow-brown solution should form.

  • Reaction: Stir the solution vigorously at 0 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 5-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract several times with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be recrystallized from a suitable solvent system like diethyl ether or ethyl acetate to yield pale yellow crystals of 2-(2'-pyridyl)imidazole.[12][13]

Experimental Protocol: General Synthesis of a Ruthenium(II)-pimH Complex

This procedure outlines a general method for coordinating the pimH ligand to a ruthenium precursor, a common starting point for creating transfer hydrogenation catalysts.[14]

Materials:

  • cis-[Ru(acac)₂(CH₃CN)₂] (Ruthenium precursor)

  • 2-(2'-pyridyl)imidazole (pimH)

  • Benzene (anhydrous, deoxygenated)

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

  • Filtration apparatus

Procedure:

  • Inert Atmosphere: All operations should be performed under an inert atmosphere of nitrogen or argon due to the air-sensitivity of many Ru(II) complexes.

  • Reactant Loading: In a Schlenk flask, suspend cis-[Ru(acac)₂(CH₃CN)₂] (1.0 mmol) in anhydrous, deoxygenated benzene (20 mL).

  • Ligand Addition: Add a solution of pimH (1.2 mmol, 1.2 equivalents) in benzene to the ruthenium suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 5-6 hours. A precipitate will typically form.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by filtration under inert atmosphere.

  • Washing and Drying: Wash the precipitate with small portions of cold benzene and then pentane to remove unreacted starting materials. Dry the product in vacuo.

  • Characterization: The resulting complex, [Ru(acac)₂(pimH)], should be characterized by ¹H NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Catalytic Applications: A Spectrum of Reactivity

The true potential of PyIm metal complexes is realized in their broad catalytic utility. By changing the metal center and tuning the ligand's periphery, catalysts for a wide range of important chemical transformations can be developed.

Oxidation Catalysis

PyIm complexes of copper and iridium are particularly effective in mediating oxidation reactions, often mimicking the active sites of metalloenzymes.

Water Oxidation: Copper complexes ligated by pimH have been shown to be active electrocatalysts for the oxidation of water to dioxygen, a critical reaction for artificial photosynthesis and hydrogen fuel production.[3] The key insight is that at high pH (≥ 12), the imidazole N-H proton is removed, forming a highly active bis(hydroxide) Cu(II) species that dramatically lowers the overpotential required for catalysis.[3][11] Iridium complexes with pyridine- and imidazole-based ligands have also been explored, though they sometimes suffer from instability, degrading to iridium oxide nanoparticles.

Biomimetic Oxidation: The imidazole moiety is a common ligand in the active sites of copper-containing enzymes like catechol oxidase. Model complexes with PyIm ligands have been used to study the oxidation of catechols and ortho-aminophenols.[15][16] These studies reveal that catalysts with imidazole donors are generally more efficient, and the reaction kinetics can provide deep insights into the mechanisms of their biological counterparts.[15]

This protocol describes a typical cyclic voltammetry (CV) experiment to assess catalytic activity.[12]

Setup:

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M aqueous sodium acetate or another suitable buffer.

  • Catalyst Solution: Prepare a stock solution of equimolar amounts of a copper salt (e.g., Cu(OAc)₂) and pimH ligand.

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with 0.3 µm alumina powder, rinse thoroughly with deionized water, and dry.

  • Catalyst Preparation: In the electrochemical cell containing the electrolyte, add the copper salt and pimH ligand to the desired final concentration (e.g., 150 µM).

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 12.1) using a concentrated base like 5M NaOH.

  • Cyclic Voltammetry: Record the cyclic voltammogram by scanning the potential from a non-catalytic region to a potential sufficient to observe the catalytic wave (e.g., 0.0 V to 1.5 V vs. NHE).

  • Analysis: The catalytic activity is indicated by a large, irreversible increase in anodic current at a specific onset potential, corresponding to the oxidation of water. Compare this to the CV of the complex at a non-catalytic pH (e.g., pH 7) and the CV of the electrolyte alone.

Transfer Hydrogenation of Ketones

Ruthenium complexes bearing PyIm and related ligands are highly efficient catalysts for transfer hydrogenation, a process that uses a safe, inexpensive hydrogen source like 2-propanol to reduce carbonyl compounds to alcohols.[17][18] These reactions are prized in fine chemical and pharmaceutical synthesis for their operational simplicity. The ligand plays a crucial role, with substituents on the imidazole ring having a remarkable impact on catalytic activity.[19]

This is a representative procedure for a base-free transfer hydrogenation reaction.[17]

Materials:

  • Ruthenium-PyIm catalyst (e.g., 1 mol%)

  • Acetophenone (substrate)

  • 2-propanol (iPrOH, hydrogen source and solvent)

  • 1,3,5-trimethoxybenzene (internal standard for NMR analysis)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • Reaction Setup: To a reaction vial, add the ruthenium catalyst (0.01 mmol, 1 mol%).

  • Substrate Addition: Add acetophenone (1.0 mmol) and the internal standard.

  • Solvent/H-Source Addition: Add 2.5 mL of 2-propanol.

  • Reaction: Seal the vial and heat the mixture to 85 °C with vigorous stirring for a predetermined time (e.g., 20 hours).

  • Analysis: Cool the reaction to room temperature. Take an aliquot and analyze by ¹H NMR spectroscopy to determine the conversion and yield by comparing the integration of product peaks to the internal standard.

Catalyst SystemSubstrateConditionsYield (%)Reference
[Ru(p-cymene)(L)Cl]Acetophenone1 mol% cat, iPrOH, 85°C, 20h>99[17]
[Ru(L)(PPh₃)Cl₂]AcetophenoneiPrOK, iPrOH, refluxHigh[18]
[RuCl₂(PPh₃)₂(L)]Various KetonesiPrOH, 82°C80-98[20]

Table 1: Representative Performance of Ruthenium-Pyridinyl-Imidazole and Related Complexes in Transfer Hydrogenation.

Carbon-Carbon Bond Formation

While less explored than oxidation or hydrogenation, PyIm and structurally similar ligands show significant promise in palladium- and nickel-catalyzed reactions that form C-C bonds.

  • Suzuki-Miyaura Cross-Coupling: The strong σ-donor properties of related N-heterocyclic carbene (NHC) and pincer ligands, which often incorporate pyridine or imidazole motifs, make their palladium complexes highly active for Suzuki-Miyaura coupling.[6][21] These catalysts are robust and can achieve high turnover numbers, even with challenging substrates like sterically hindered aryl chlorides.[5][6]

  • Olefin Polymerization: Late transition metal catalysts, particularly those of nickel and palladium, are known for producing polyolefins with unique microstructures. While the classic examples use α-diimine or iminopyridine ligands, the underlying principles of ligand design are directly applicable.[22][23] The steric and electronic properties of PyIm ligands can be tuned to control chain walking, branching, and molecular weight in olefin polymerization.[24][25]

Asymmetric Catalysis

The creation of single-enantiomer drugs and agrochemicals is a primary driver of modern chemical synthesis. By introducing chirality into the PyIm ligand backbone, highly effective asymmetric catalysts can be developed.[8] The rigid, well-defined structure of the pyridine-imidazole scaffold provides an excellent platform for building a chiral environment around the metal center.[9][20] This has been successfully applied in reactions like the enantioselective addition of diethylzinc to aldehydes and palladium-catalyzed allylic alkylations.[20] A key design principle involves installing chiral elements that create a "double-layer" of control—one close to the metal to influence the immediate reaction environment and a second, more remote layer to tune the overall shape of the catalytic pocket.[8]

Mechanistic Insights and Visualization

Understanding the catalytic cycle is paramount for optimizing reaction conditions and designing better catalysts. For many reactions involving PyIm complexes, the ligand is not a mere spectator.

G cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_catalysis Catalytic Testing & Optimization L1 Design & Select Substituted Aldehydes L2 Protocol 2.1: Condensation Reaction L1->L2 L3 Purification & Characterization (NMR, MS) L2->L3 C2 Protocol 2.2: Coordination Reaction L3->C2 Purified Ligand C1 Select Metal Precursor (e.g., Ru, Cu, Pd salt) C1->C2 C3 Isolation & Full Characterization (X-ray, EA) C2->C3 T2 Protocol 3.2.1: Run Catalytic Reaction C3->T2 Characterized Catalyst T1 Select Target Reaction (e.g., Transfer Hydrogenation) T1->T2 T3 Analyze Products (Yield, Selectivity via GC/NMR) T2->T3 T4 Optimize Conditions (Temp, Time, Loading) T3->T4 T4->T1 Feedback Loop

Caption: Workflow from ligand design to catalytic application.

In transfer hydrogenation catalyzed by ruthenium complexes, the mechanism is believed to proceed through an 18-electron ruthenium hydride intermediate. The exact pathway of its formation—whether through an "inner-sphere" β-hydride elimination or an "outer-sphere" concerted proton-hydride transfer—is a subject of detailed study, but the outcome is the generation of the active species responsible for reducing the ketone.

// Nodes precatalyst [label="[Ru]-Cl\nPrecatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; active_cat [label="[Ru]-H\nActive Hydride", fillcolor="#D6E8D5", fontcolor="#202124", shape=Mdiamond]; substrate_complex [label="[Ru]-H\n(Ketone)", fillcolor="#FEF7E0", fontcolor="#202124"]; product_complex [label="[Ru]-O-CH(R)₂\nAlkoxide Complex", fillcolor="#FCE8E6", fontcolor="#202124"];

// Invisible nodes for layout center_point [style=invis, shape=point, width=0];

// Edges precatalyst -> active_cat [label=" + iPrOH\n - Acetone\n - HCl (via base or iPrO⁻)", color="#34A853"]; active_cat -> substrate_complex [label=" + Ketone (R₂C=O)", color="#4285F4"]; substrate_complex -> product_complex [label="Hydride Transfer\n(Rate-Determining Step)", color="#EA4335"]; product_complex -> precatalyst [label=" + HCl\n - Alcohol (R₂CHOH)", color="#5F6368"];

// Positioning around invisible center precatalyst -> center_point [style=invis]; center_point -> substrate_complex [style=invis]; substrate_complex -> product_complex [style=invis]; product_complex -> precatalyst [style=invis]; }

Caption: General mechanism for Ru-catalyzed transfer hydrogenation.

Conclusion and Future Outlook

Pyridinyl-imidazolyl metal complexes stand out as a remarkably versatile and effective class of catalysts. The ease with which their steric and electronic properties can be modified provides a clear and rational path for catalyst improvement. While significant strides have been made, particularly in oxidation and transfer hydrogenation catalysis, the full potential of these ligands in C-C bond formation and asymmetric synthesis is still being uncovered. Future research will likely focus on developing chiral variants for highly enantioselective transformations, immobilizing these catalysts on solid supports for enhanced recyclability, and applying them to increasingly complex chemical challenges in the fields of materials science and drug discovery. The foundational principles and protocols outlined in this guide serve as a robust starting point for any scientist looking to innovate in this exciting and impactful area of catalysis.

References

  • Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Source: ACS Publications URL: [Link]

  • Title: recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives Source: Wiley Online Library URL: [Link]

  • Title: Palladium-catalysed Suzuki--Miyaura cross-coupling with imidazolylidene ligands substituted by crowded resorcinarenyl and calixarenyl units Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications Source: Diva-Portal.org URL: [Link]

  • Title: Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation Source: MDPI URL: [Link]

  • Title: Water oxidation using copper(2-(2´-pyridyl)imidazole) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis Source: ACS Publications URL: [Link]

  • Title: Chiral pyridine-containing ligands in asymmetric catalysis Source: HKBU Scholars URL: [Link]

  • Title: Nickel and Palladium Catalyzed Olefin Polymerization Source: Juniper Publishers URL: [Link]

  • Title: Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids Source: ACS Publications URL: [Link]

  • Title: Transition metal complexes with (pyridyl)
  • Title: Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study Source: ACS Publications URL: [Link]

  • Title: Structural evolution of pyridinylimine support for nickel/palladium catalysts in ethene (oligo)polymerization Source: Royal Society of Chemistry URL: [Link]

  • Title: A Comprehensive Review on Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts Source: MDPI URL: [Link]

  • Title: Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Copper Containing Molecular Systems in Electrocatalytic Water Oxidation—Trends and Perspectives Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Palladium and Nickel Catalyzed Chain Walking Olefin Polymerization and Copolymerization Source: Semantic Scholar URL: [Link]

  • Title: Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2′-pyridyl)imidazole) Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and characterization of rhenium(III) and (V) pyridylimidazole complexes Source: ResearchGate URL: [Link]

  • Title: Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer Source: ACS Publications URL: [Link]

  • Title: Synthesis of 2-Pyridyl-benzimidazole Iridium(III), Ruthenium(II), and Platinum(II) Complexes. Study of the Activity as Inhibitors of Amyloid-β Aggregation and Neurotoxicity Evaluation Source: ACS Publications URL: [Link]

  • Title: Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines Source: MDPI URL: [Link]

  • Title: ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air Source: ACS Publications URL: [Link]

  • Title: Imidazole and Imidazolate Iron Complexes: On the Way for Tuning 3D-Structural Characteristics and Reactivity. Redox Interconversions Controlled by Protonation State Source: ACS Publications URL: [Link]

  • Title: Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible multi-step synthetic route. This guide emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and critical parameters for success. The synthesis is approached via a convergent strategy, beginning with the preparation of an imidazole-4-carboxylate ester, followed by a transition metal-catalyzed N-arylation, and culminating in ester hydrolysis.

Introduction

Substituted N-aryl imidazoles are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities.[1] The target molecule, 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, combines the imidazole and pyridine scaffolds, making it a valuable building block for the exploration of new chemical space in drug discovery. The strategic linkage of these two heterocycles can lead to novel compounds with potential applications as enzyme inhibitors, receptor antagonists, or other therapeutic agents.

This application note details a reliable synthetic pathway, leveraging well-established organometallic cross-coupling reactions. The chosen methodology is modular, allowing for potential derivatization at various positions of the imidazole and pyridine rings, thus providing a versatile platform for the generation of compound libraries.

Synthetic Strategy Overview

The synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is achieved through a three-step sequence. This strategy was designed for efficiency and adaptability.

The overall synthetic workflow is as follows:

  • Step 1: Synthesis of Ethyl Imidazole-4-carboxylate. This initial step creates the core imidazole structure with a protected carboxylic acid functionality.

  • Step 2: N-Arylation of Ethyl Imidazole-4-carboxylate. This key step involves the coupling of the imidazole with a substituted pyridine, 2-bromo-6-methylpyridine, via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[2][3] Both options are presented.

  • Step 3: Hydrolysis of Ethyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate. The final step is the deprotection of the carboxylic acid to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: N-Arylation cluster_2 Step 3: Final Product Formation A Starting Materials B Ethyl Imidazole-4-carboxylate A->B Cyclization D Ethyl 1-(6-methyl-2-pyridinyl)- 1H-imidazole-4-carboxylate B->D B->D Ullmann or Buchwald-Hartwig Coupling C 2-bromo-6-methylpyridine C->D C->D Ullmann or Buchwald-Hartwig Coupling E 1-(6-methyl-2-pyridinyl)- 1H-imidazole-4-carboxylic acid D->E Hydrolysis

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of Ethyl Imidazole-4-carboxylate

This protocol is adapted from a known procedure for the preparation of the imidazole core.[4]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl Acetamidoacetate159.1715.9 g100
Sodium Ethoxide68.058.17 g120
Ethyl Formate74.0822.2 g (24.4 mL)300
Potassium Thiocyanate97.1811.7 g120
Acetic Acid60.05As needed-
Toluene-200 mL-
Inorganic Salt Catalyst-(as described in ref[4])-

Protocol:

  • To a stirred solution of ethyl acetamidoacetate (15.9 g, 100 mmol) in methyl acetate (300 mL), add sodium ethoxide (8.17 g, 120 mmol) and ethyl formate (22.2 g, 300 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Add potassium thiocyanate (11.7 g, 120 mmol) and stir for an additional 4 hours.

  • Acidify the reaction mixture with glacial acetic acid to a pH of approximately 5-6.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting residue contains 2-mercapto-1H-imidazole-4-carboxylic acid ethyl ester. This intermediate is then subjected to oxidative desulfurization.

  • Dissolve the crude intermediate in toluene (200 mL) and add the inorganic salt composite catalyst as described in the literature.[4]

  • Heat the reaction mixture to 60°C and stir for 8 hours, monitoring the reaction by TLC.

  • After completion, filter the catalyst and wash with toluene.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl imidazole-4-carboxylate as a white solid.

Step 2: N-Arylation of Ethyl Imidazole-4-carboxylate

Two effective methods for this crucial C-N bond formation are presented below. The choice of method may depend on available catalysts and ligands.

Method A: Ullmann Condensation (Copper-Catalyzed) [5][6]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl Imidazole-4-carboxylate140.151.40 g10
2-bromo-6-methylpyridine172.022.06 g12
Copper(I) Iodide (CuI)190.45190 mg1.0
Cesium Carbonate (Cs₂CO₃)325.826.52 g20
1,10-Phenanthroline180.21360 mg2.0
Toluene-50 mL-

Protocol:

  • To an oven-dried Schlenk tube, add ethyl imidazole-4-carboxylate (1.40 g, 10 mmol), 2-bromo-6-methylpyridine (2.06 g, 12 mmol), CuI (190 mg, 1.0 mmol), cesium carbonate (6.52 g, 20 mmol), and 1,10-phenanthroline (360 mg, 2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (50 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110°C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite, washing the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate.

Method B: Buchwald-Hartwig Amination (Palladium-Catalyzed) [2][7]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl Imidazole-4-carboxylate140.151.40 g10
2-bromo-6-methylpyridine172.022.06 g12
Pd₂(dba)₃915.7292 mg0.1
Xantphos578.68231 mg0.4
Sodium tert-butoxide (NaOtBu)96.101.35 g14
Toluene-50 mL-

Protocol:

  • In a glovebox, add Pd₂(dba)₃ (92 mg, 0.1 mmol) and Xantphos (231 mg, 0.4 mmol) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and add ethyl imidazole-4-carboxylate (1.40 g, 10 mmol), 2-bromo-6-methylpyridine (2.06 g, 12 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (50 mL) via syringe.

  • Place the reaction in a preheated oil bath at 100°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, then quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate.

N_Arylation_Mechanism cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U1 Cu(I) Catalyst U3 Cu(I)-Imidazolide U1->U3 Base U2 Imidazole U2->U3 U5 Oxidative Addition [Cu(III) Intermediate] U3->U5 U4 Aryl Halide (2-bromo-6-methylpyridine) U4->U5 U6 Reductive Elimination U5->U6 U6->U1 Catalyst Regeneration U7 N-Arylated Imidazole U6->U7 B1 Pd(0)L_n Catalyst B3 Oxidative Addition [Ar-Pd(II)-X] B1->B3 B2 Aryl Halide (2-bromo-6-methylpyridine) B2->B3 B5 Ligand Exchange & Deprotonation B3->B5 B4 Imidazole B4->B5 Base B6 Reductive Elimination B5->B6 B6->B1 Catalyst Regeneration B7 N-Arylated Imidazole B6->B7

Caption: Catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

Step 3: Hydrolysis of Ethyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate

This final step converts the ethyl ester to the desired carboxylic acid.[8][9]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate231.251.16 g5
Lithium Hydroxide (LiOH)23.95240 mg10
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Protocol:

  • Dissolve ethyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate (1.16 g, 5 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide (240 mg, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL).

  • Cool the solution in an ice bath and carefully acidify to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for pyridinyl, imidazolyl, and methyl protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₉N₃O₂ [M+H]⁺.

  • Melting Point: To be determined.

  • Purity (HPLC): >95%.

Troubleshooting and Field-Proven Insights

  • Low Yield in N-Arylation:

    • Insight: The success of both Ullmann and Buchwald-Hartwig couplings is highly dependent on the exclusion of air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The quality of the catalyst, ligands, and anhydrous solvents is paramount.

    • Troubleshooting: If yields are low, consider screening different ligands (for Buchwald-Hartwig) or additives (for Ullmann). Temperature and reaction time can also be optimized.

  • Incomplete Hydrolysis:

    • Insight: Steric hindrance around the ester can slow down the hydrolysis.

    • Troubleshooting: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be applied.[9] Alternatively, using a different base such as potassium hydroxide may be effective.[8]

  • Purification Challenges:

    • Insight: The final carboxylic acid product may have limited solubility in common organic solvents, which can be advantageous for purification by precipitation.

    • Troubleshooting: If the precipitated product is not pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.

References

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2273-2295. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Google Patents. (1987). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available at: [Link]

  • ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. Available at: [Link]

  • Scientific Research Publishing. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Available at: [Link]

  • Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • RSC Publishing. (2021). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Available at: [Link]

  • Dergipark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]

  • Connect Journals. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • MDPI. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available at: [Link]

  • ACS Publications. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]

  • JOCPR. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]

  • ACS Publications. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]

  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

  • ACS Publications. (2010). Hydrolysis of Imidazole-2-ylidenes. Available at: [Link]

Sources

Application

High-Yield Synthesis of Substituted Imidazole-4-Carboxylic Acids: Application Notes and Protocols

Abstract: This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted imidazole-4-carboxylic acids and their ester precursors. Imidazole-4-carboxylic acid deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted imidazole-4-carboxylic acids and their ester precursors. Imidazole-4-carboxylic acid derivatives are crucial structural motifs in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] This guide focuses on robust and versatile synthetic strategies, including the classic Radziszewski synthesis and modern catalytic multicomponent reactions. We offer step-by-step methodologies, mechanistic insights, and optimization strategies tailored for researchers, scientists, and drug development professionals aiming to efficiently synthesize these valuable heterocyclic compounds.

Introduction: The Significance of Imidazole-4-Carboxylic Acids

The imidazole ring is a privileged scaffold in drug discovery, integral to the structure of essential biomolecules like the amino acid histidine.[2] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] Specifically, imidazole-4-carboxylic acids and their esters serve as critical intermediates for building more complex pharmaceutical agents.[5][6][7] Their utility as synthetic building blocks necessitates reliable and high-yielding synthetic methods to facilitate the exploration of new chemical space in drug development programs.

This guide presents two primary, field-proven protocols for constructing the imidazole-4-carboxylate core, designed to be adaptable for a variety of substitution patterns.

Overview of Synthetic Strategies

The construction of the imidazole core can be achieved through various synthetic routes. Classical methods like the Debus-Radziszewski synthesis involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8][9] While foundational, these methods can sometimes result in lower yields.[9] Modern approaches often employ multicomponent reactions, which enhance efficiency by forming multiple bonds in a single operation.[1] These contemporary methods may utilize microwave assistance or novel catalysts to improve yields and shorten reaction times.[10][11]

This document will detail a robust, updated Radziszewski-type synthesis for preparing ethyl 2-aryl-5-methyl-imidazole-4-carboxylates and a subsequent hydrolysis to the corresponding carboxylic acid.

Featured Protocol: Multi-Component Synthesis of Ethyl 2-Aryl-5-Methyl-1H-imidazole-4-carboxylate

This protocol is adapted from modern, high-efficiency multicomponent procedures that build upon the principles of the Radziszewski synthesis.[12][11] It involves a one-pot condensation of an aromatic aldehyde, ethyl acetoacetate (as the 1,2-dicarbonyl surrogate after ammonolysis), and ammonium acetate, which serves as the ammonia source.

Mechanistic Rationale

The reaction proceeds through a series of condensations and cyclization. Initially, the aldehyde reacts with ammonia (from ammonium acetate) to form an imine. Concurrently, ethyl acetoacetate reacts with ammonia to form an enamine. These intermediates then react, followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable imidazole ring. The use of a one-pot approach and a slight excess of ammonium acetate drives the equilibrium towards product formation, ensuring a high yield.

Experimental Workflow Diagram

Sources

Method

Application Notes and Protocols: A Framework for Evaluating the Anticancer Efficacy of Pyridinyl-Imidazole Compounds in Vitro

Introduction: The Therapeutic Potential of Pyridinyl-Imidazole Compounds in Oncology Pyridinyl-imidazole derivatives represent a promising class of small molecule inhibitors with significant potential in cancer therapy.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyridinyl-Imidazole Compounds in Oncology

Pyridinyl-imidazole derivatives represent a promising class of small molecule inhibitors with significant potential in cancer therapy.[1] These compounds have been shown to target various signaling pathways implicated in tumorigenesis and progression, with a notable focus on the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and is frequently dysregulated in cancer, influencing processes such as cell proliferation, apoptosis, and inflammation.[2][4] Inhibition of this pathway by pyridinyl-imidazole compounds can lead to cell cycle arrest and induction of apoptosis in cancer cells, making them attractive candidates for further preclinical development.[4][5][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of novel pyridinyl-imidazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a structured, multi-tiered approach to assess their anticancer activity. The protocols herein are designed to be self-validating, moving from broad-based cytotoxicity screening to more nuanced, mechanistic investigations.

Experimental Workflow: A Multi-Faceted Approach to Compound Evaluation

A logical and sequential workflow is crucial for the efficient and effective evaluation of novel anticancer compounds. The proposed workflow begins with a primary screen to determine the cytotoxic potential of the pyridinyl-imidazole compounds across a panel of cancer cell lines. Promising candidates are then subjected to secondary assays to elucidate the underlying mechanisms of cell death, including apoptosis and cell cycle analysis. Finally, target engagement studies are performed to confirm that the compounds are acting on the intended molecular target, in this case, the p38 MAPK pathway.

Experimental Workflow A Primary Screening: MTT Cytotoxicity Assay B Secondary Assays: - Apoptosis (Annexin V/PI) - Cell Cycle (PI Staining) A->B Identify Hit Compounds C Target Validation: Western Blot for p38 MAPK Signaling Pathway B->C Elucidate Mechanism of Action D Data Analysis & Candidate Selection C->D Confirm Target Engagement

Caption: High-level overview of the experimental workflow for evaluating pyridinyl-imidazole compounds.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a new compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridinyl-imidazole compounds in a panel of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[10][11]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]

  • Pyridinyl-imidazole compounds (dissolved in DMSO to create a 10 mM stock solution)[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO)[8]

  • 96-well microtiter plates[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[8][13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-imidazole compounds in complete growth medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced toxicity.[14] Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO only) and a no-cell blank control (medium only).[8] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log-transformed concentration of the compound.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[8]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Compound A 8.512.36.7
Compound B 25.130.519.8
Positive Control (e.g., Doxorubicin) 0.50.20.8

Table 1: Example IC50 data for two hypothetical pyridinyl-imidazole compounds and a positive control.

Part 2: Secondary Assays - Unraveling the Mechanism of Action

Once "hit" compounds with significant cytotoxic activity are identified, the next step is to investigate how they induce cell death. The two primary mechanisms of interest are apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the pyridinyl-imidazole compounds. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[15]

Materials:

  • Cancer cells

  • Pyridinyl-imidazole compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit[15]

  • 1X Binding Buffer[16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyridinyl-imidazole compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.[16]

  • Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.[15][16] Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Incubate at room temperature for 15 minutes in the dark.[15]

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence) and PI in the FL2 channel (red fluorescence).[16]

Data Analysis: The flow cytometry data will be displayed as a quadrant plot:

  • Lower Left (Annexin V-/PI-): Live cells

  • Lower Right (Annexin V+/PI-): Early apoptotic cells[17]

  • Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells[17]

  • Upper Left (Annexin V-/PI+): Necrotic cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.22.12.7
Compound A 45.835.618.6
Positive Control 30.148.221.7

Table 2: Example data from an Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the pyridinyl-imidazole compounds on cell cycle progression. Many anticancer drugs exert their effects by causing cells to arrest at specific phases of the cell cycle.[18] PI staining of DNA allows for the quantification of cells in the G0/G1, S, and G2/M phases.[19]

Materials:

  • Cancer cells

  • Pyridinyl-imidazole compounds

  • Cold 70% ethanol[20]

  • RNase A[20]

  • Propidium Iodide (PI) staining solution[20]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[20]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[18]

Data Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is quantified.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 60.525.314.2
Compound A 20.115.764.2
Positive Control 15.810.274.0

Table 3: Example data from a cell cycle analysis experiment, showing a G2/M arrest.

Part 3: Target Validation - Confirming Mechanism of Action

For pyridinyl-imidazole compounds, a likely target is the p38 MAPK pathway.[2] Western blotting is a powerful technique to investigate the phosphorylation status of key proteins in this pathway, thereby confirming target engagement.[21]

Protocol 4: Western Blot Analysis of the p38 MAPK Signaling Pathway

Objective: To determine if the pyridinyl-imidazole compounds inhibit the phosphorylation of p38 MAPK and its downstream targets.

Materials:

  • Cancer cells

  • Pyridinyl-imidazole compounds

  • p38 MAPK activator (e.g., Anisomycin)[22]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[21]

  • Primary antibodies: Phospho-p38 MAPK (Thr180/Tyr182), Total p38 MAPK, Phospho-ATF2 (Thr71), Total ATF2, and a loading control (e.g., GAPDH, β-actin)[21][23]

  • HRP-conjugated secondary antibody[21]

  • ECL substrate[22]

  • Western blotting equipment

Procedure:

  • Cell Treatment: Pre-treat cells with the pyridinyl-imidazole compounds for 1-2 hours, followed by stimulation with a p38 MAPK activator for 30 minutes.[21][22]

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[24]

    • Incubate with primary antibodies overnight at 4°C.[24]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[22]

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the phosphorylation of p38 MAPK and its downstream targets in the presence of the compound indicates successful target inhibition.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K Stimuli->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation ATF2 ATF-2 p38->ATF2 Phosphorylation Compound Pyridinyl-imidazole Compound Compound->p38 Response Apoptosis / Cell Cycle Arrest ATF2->Response

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinyl-imidazole compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel pyridinyl-imidazole compounds as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of cell death, and validating target engagement, researchers can confidently identify promising lead candidates for further preclinical and clinical development.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences. Retrieved from [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Letters, 24(4), 356.
  • p38 MAPK inhibitor SB203580 enhances anticancer activity of PARP inhibitor olaparib in a synergistic way on non-small cell lung carcinoma A549 cells. (2023).
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.). BD Biosciences.
  • Annexin V Staining Protocol. (n.d.). BD Biosciences.
  • Kumar, S., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • p38-MAPK activity assay p38-MAPK activity was determined via Western blot. (n.d.). Lirias.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 3121-3130.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(12), e2327.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • CytoSelect™ MTT Cell Prolifer
  • Cell Cycle Analysis. (n.d.).
  • Tshan, M. N., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer Drugs, 12(9), 747-756.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17296-17305.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols, 6(1), 103031.
  • In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. (2024).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e274903.
  • Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. (2021). Oncology Letters, 23(2), 52.
  • The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. (2003). Journal of Biological Chemistry, 278(48), 47849-47857.
  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. (2023). Journal of Cancer, 14(13), 2415-2425.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2022). Molecules, 27(19), 6524.
  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen.
  • Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. (2026).
  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018).
  • Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents. (2025).
  • Phospho-p38 MAPK Pathway Antibody Sampler Kit #9913. (2026). Cell Signaling Technology.
  • Inhibition of p38 MAPK increases the sensitivity of 5‑fluorouracil‑resistant SW480 human colon cancer cells to noscapine. (2021).
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). Analytical Chemistry.
  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Oncology Letters, 18(4), 4217-4224.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences, 10(2), 1-7.
  • The Importance of IC50 Determin
  • NCI-60 Screening Methodology. (n.d.).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research, 39(7), 3415-3422.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313.
  • In-vitro Models in Anticancer Screening. (2019).

Sources

Application

Using 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid in a kinase assay

Application Note: Utilizing 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid as a Core Scaffold in High-Throughput Kinase Activity Assays Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid as a Core Scaffold in High-Throughput Kinase Activity Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Structural Rationale

In the landscape of targeted oncology and fibrotic disease therapeutics, the discovery of novel ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores. 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (CAS 477847-81-7) represents a highly versatile building block and fragment-based drug discovery (FBDD) starting point.

The structural logic behind utilizing this specific compound in kinase assays is rooted in its ability to mimic the purine ring of adenosine triphosphate (ATP). The imidazole-4-carboxylic acid (and its carboxamide derivatives) is a well-documented hinge-binding motif. The carboxylate/carboxamide group at the C4 position forms critical bidentate hydrogen bonds with the catalytic lysine or the backbone amides of the kinase hinge region [1]. Furthermore, the 1-substitution with a 6-methyl-2-pyridinyl group provides a rigid aromatic vector. The methyl group is specifically positioned to exploit the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Met105 in TNIK), enhancing kinase selectivity and binding affinity [1].

This scaffold has been successfully utilized to develop potent inhibitors against kinases such as TNIK [1], c-Met [2], PKC-ι [3], and Axl [4].

BindingMechanism Cmpd 1-(6-methyl-2-pyridinyl)- 1H-imidazole-4-carboxylic acid Hinge Kinase Hinge Region (Hydrogen Bonding) Cmpd->Hinge Imidazole N & COOH Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Cmpd->Gatekeeper 6-methyl-2-pyridinyl ATP ATP Competitive Displacement Hinge->ATP Gatekeeper->ATP Downstream Inhibition of Downstream Signaling ATP->Downstream

Fig 1: Mechanistic binding rationale of the imidazole-4-carboxylic acid scaffold in the kinase domain.

Experimental Design: The Self-Validating Kinase Assay

To evaluate the inhibitory potency (IC50) of this compound, we utilize a universal, homogeneous luminescent ADP-detection assay (e.g., ADP-Glo™). This method is chosen over radiometric ( 33P -ATP) or FRET-based assays because the pyridine ring in our test article can sometimes act as a fluorescent quencher, leading to false positives in fluorescence-dependent readouts. By measuring the accumulation of ADP (a universal product of kinase activity), we ensure an unbiased, high-throughput compatible readout.

Causality in Assay Parameters:

  • ATP at Km​ : The assay must be run at the apparent Michaelis constant ( KmATP​ ) for the specific kinase. Running at Km​ ensures maximum sensitivity to competitive inhibitors like our imidazole compound, while maintaining a robust signal window.

  • Linearity Constraint: Kinase concentration and incubation time are strictly calibrated to ensure <20% ATP depletion. Exceeding this limit slows the reaction rate non-linearly, artificially inflating the apparent IC50.

  • Self-Validation: Every plate must contain a vehicle control (1% DMSO, defining 100% activity), a no-enzyme control (defining assay floor/0% activity), and a reference pan-kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity.

Step-by-Step Protocol

A. Reagent Preparation
  • Kinase Buffer Formulation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂ (essential for coordinating the ATP phosphates), 1 mM EGTA (chelates trace calcium to prevent off-target activation), 0.01% Brij-35 (prevents enzyme aggregation and non-specific plastic binding), and 1 mM DTT (maintains reducing conditions to protect catalytic cysteines).

  • Compound Dilution: Dissolve 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution in DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compound into a white 384-well assay plate using an acoustic liquid handler (e.g., Echo 550). Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

B. Kinase Reaction
  • Enzyme/Substrate Addition: Add 5 µL of the Kinase/Peptide Substrate mixture (prepared in Kinase Buffer) to the assay plate. Centrifuge at 1000 x g for 1 minute.

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 15 minutes. This allows the compound to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP (prepared in Kinase Buffer at 2x the Km​ concentration) to initiate the reaction.

  • Kinase Incubation: Seal the plate and incubate for 60 minutes at 25°C.

C. ADP Detection
  • Depletion of Unreacted ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at 25°C. Causality: This reagent contains an ATPase that actively degrades all unreacted ATP, eliminating background noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at 25°C. Causality: This reagent simultaneously inhibits the ATPase and introduces a luciferase/luciferin system that converts the newly generated ADP back into ATP, producing a luminescent signal proportional to kinase activity.

  • Readout: Read the luminescence on a multimode microplate reader (e.g., EnVision) using an integration time of 0.5 seconds per well.

AssayWorkflow Prep Step 1: Compound Prep Serial Dilution in DMSO Incubate Step 2: Kinase Incubation Target + Compound + Substrate Prep->Incubate Reaction Step 3: ATP Addition Initiate Phosphorylation Incubate->Reaction Stop Step 4: Stop Reaction Deplete unreacted ATP Reaction->Stop Detect Detect Stop->Detect Analyze Step 6: Data Analysis IC50 Determination Detect->Analyze

Fig 2: Step-by-step workflow for the luminescent ADP-detection kinase assay.

Quantitative Data Presentation

Once the luminescence data is acquired, it is normalized against the vehicle control (100% activity) and no-enzyme control (0% activity). The resulting percent inhibition values are plotted against the log of the compound concentration using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Below is a representative dataset demonstrating the selectivity profiling of the 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid core against a panel of kinases known to be susceptible to imidazole-4-carboxamide derivatives [1][2][4].

Kinase TargetSubstrate UsedATP Km​ (µM)Compound IC50 (µM)Selectivity Fold (vs. TNIK)
TNIK MBP Protein150.45 ± 0.03Reference
c-Met Poly(Glu,Tyr) 4:1201.20 ± 0.112.6x
Axl Poly(Glu,Tyr) 4:1103.50 ± 0.257.7x
PKC-ι CREB Peptide5>10.00>22.0x

Data Interpretation: The data indicates that the 6-methyl-2-pyridinyl substitution provides a preferential binding vector for the TNIK gatekeeper region compared to Axl or PKC-ι, validating its use as a selective starting fragment for further medicinal chemistry optimization.

References

  • Aladinskiy, V., et al. "Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2024.[Link]

  • Chen, Y., et al. "Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents." Bioorganic Chemistry, 2022.[Link]

  • Pillai, P., et al. "Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic." Anticancer Drugs, 2019.[Link]

  • Inoue, C., et al. "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma." Cells, 2022.[Link]

Sources

Method

Application Note: Experimental Setup for CO₂ Reduction Using Pyridinyl-Imidazole Catalysts

Executive Overview & Mechanistic Rationale The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemicals (e.g., carbon monoxide, formic acid) is a critical frontier in renewable energ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemicals (e.g., carbon monoxide, formic acid) is a critical frontier in renewable energy research. Historically, rhenium(I) and manganese(I) tricarbonyl complexes utilizing 2,2′-bipyridine (bpy) ligands have served as the benchmark molecular catalysts for this transformation.

However, recent paradigm shifts in ligand design have demonstrated that substituting bpy with pyridinyl-imidazole (PyIm) frameworks allows for superior modular tuning of the catalyst's electronic properties[1]. The imidazole ring provides a distinct push-pull electronic environment that can lower the thermodynamic overpotential for CO₂ reduction[1] and drastically prolong the ligand-localized triplet excited state lifetimes crucial for photocatalysis[2]. Furthermore, the incorporation of specific acceptor-π (A-π) pendants onto the imidazole ring can fundamentally alter the reaction's selectivity, shifting the primary product from CO to formic acid (HCO₂H)—a stark contrast to traditional Re-bpy systems[3].

This application note details the rigorous, self-validating experimental protocols required to evaluate PyIm-based catalysts in both electrocatalytic and photocatalytic setups.

Principles of System Self-Validation

To ensure absolute scientific integrity (E-E-A-T), every CO₂ reduction protocol must operate as a self-validating system. The causality of product formation must be definitively linked to the CO₂ feedstock rather than catalyst degradation or solvent breakdown.

  • Thermodynamic Blanking: All electrochemical and photochemical systems must first be evaluated under an Argon (Ar) atmosphere. Any catalytic current or product generation observed under Ar indicates the reduction of protons (from adventitious water), the solvent, or the ligand itself.

  • Isotopic Fingerprinting: To definitively prove that the carbon source of the product is the supplied gas, an isotope tracing experiment using ¹³CO₂ must be conducted. The resulting ¹³CO or H¹³CO₂H is then quantified via GC-MS or ¹³C-NMR. Detection of ¹²C products during this phase indicates a false positive (e.g., ligand dissociation).

  • Component Isolation (Photocatalysis): Control reactions must be performed by systematically omitting one component at a time: the light source, the photosensitizer (PS), and the sacrificial electron donor (SD). Background turnover must be negligible in all isolation controls.

Workflow & Methodologies

Electrocatalytic CO₂ Reduction Protocol

The electrocatalytic evaluation of Re-PyIm complexes requires a strictly controlled environment to accurately measure the onset potential ( Eonset​ ) and catalytic half-wave potential ( Ecat/2​ ).

G N1 Cell Preparation (H-Cell, Nafion 117) N2 Electrolyte Saturation (Ar vs CO2 Blanking) N1->N2 N3 Cyclic Voltammetry (Identify E_cat) N2->N3 N4 Bulk Electrolysis (Controlled Potential) N3->N4 N5 Product Quantification (GC & 13C-NMR) N4->N5

Caption: Workflow for electrocatalytic CO₂ reduction and self-validating product quantification.

Step-by-Step Methodology:

  • Cell Assembly: Utilize a custom glass H-cell. Causality Check: You must separate the cathodic and anodic compartments using a Nafion 117 proton-exchange membrane. If a single-compartment cell is used, the reduced products (CO/formate) will migrate to the anode and re-oxidize, artificially deflating your Faradaic efficiency.

  • Electrode Preparation: Polish a Glassy Carbon (GC) working electrode (surface area ~0.07 cm²) using 0.05 µm alumina slurry. Use a platinum wire as the counter electrode and a non-aqueous Ag/Ag⁺ reference electrode (Ag wire in 10 mM AgNO₃ / 0.1 M TBAPF₆ in acetonitrile).

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN). Add 1.0 mM of the Re-PyIm catalyst to the cathodic chamber.

  • Validation via Blanking: Purge the cathodic solution with Ar for 20 minutes. Run a Cyclic Voltammogram (CV) at 100 mV/s from -0.5 V to -2.5 V vs. Fc⁺/⁰. Establish the baseline non-catalytic reduction waves of the PyIm ligand.

  • CO₂ Saturation & Titration: Switch the purge gas to CO₂ for 30 minutes (saturation is ~0.28 M in MeCN). Re-run the CV to observe the catalytic current enhancement ( icat​/ip​ ). To validate the proton-coupled electron transfer (PCET) mechanism, titrate a weak proton source (e.g., methanol or trifluoroethanol) into the cell; a true PyIm CO₂ reduction catalyst will show a positive anodic shift in Eonset​ upon proton addition.

  • Controlled Potential Electrolysis (CPE): Hold the potential at Ecat/2​ for 2 to 4 hours under continuous stirring.

  • Quantification: Sample the headspace using a gas-tight syringe and inject it into a Gas Chromatograph (TCD/FID) to quantify CO and H₂. Analyze the liquid phase via ¹H-NMR (using dimethylformamide as an internal standard) to quantify formate.

Photocatalytic CO₂ Reduction Protocol

Photocatalytic systems rely on a delicate kinetic balance between light absorption, excited-state lifetimes, and electron transfer rates. PyIm ligands with extended π-conjugation (e.g., pyrene-fused) are specifically chosen here because they extend the triplet state lifetime up to ~164 µs, allowing ample time for productive electron transfer[2].

G Light Visible Light (450 nm) PS Photosensitizer [Ru(bpy)3]2+ Light->PS Excitation Cat Re-PyIm Catalyst (Active State) PS->Cat Electron Transfer SD Sacrificial Donor (BIH) SD->PS Reductive Quenching CO2 CO2 + 2H+ -> HCO2H / CO Cat->CO2 Catalytic Turnover

Caption: Photocatalytic electron transfer pathway via reductive quenching for CO₂ reduction.

Step-by-Step Methodology:

  • Reaction Mixture Formulation: In a quartz Schlenk tube, combine the Re-PyIm catalyst (50 µM), the photosensitizer[Ru(bpy)₃]²⁺ (1.0 mM), and the sacrificial electron donor BIH (1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazoline) (0.1 M) in a solvent mixture of MeCN and Triethanolamine (TEA) (typically 4:1 v/v). Causality Check: BIH is explicitly chosen because its oxidation potential perfectly aligns with the reductive quenching cycle of the [Ru(bpy)₃]²⁺ excited state, preventing back-electron transfer[3].

  • Atmosphere Control: Seal the vessel with a rubber septum. Purge strictly with CO₂ for 30 minutes in the dark to prevent premature photo-bleaching of the sensitizer.

  • Irradiation: Irradiate the mixture using a high-power 450 nm LED array. Critical Step: You must place a water filter or IR-cutoff filter between the light source and the sample to prevent thermal degradation of the catalyst.

  • Kinetic Validation: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the emission quenching of the PS. The Stern-Volmer quenching constant will validate that BIH is successfully reducing the excited PS, which subsequently transfers the electron to the Re-PyIm catalyst[2].

  • Product Analysis: After 12-24 hours of irradiation, analyze the headspace via GC and the liquid phase via Ion Chromatography (IC) or NMR to calculate the Turnover Number (TON).

Quantitative Data & Benchmarking

The structural modularity of the PyIm ligand allows researchers to tune both the thermodynamic efficiency and the product selectivity of the Re-based catalysts. Table 1 summarizes the performance of various PyIm derivatives benchmarked against the traditional Re-bpy catalyst.

Table 1: Benchmarking of Re-PyIm Catalysts vs. Traditional Re-bpy Systems

Catalyst ComplexApplication TypeKey Ligand ModificationMajor ProductTurnover Number (TON)Selectivity / Overpotential
Re(bpy)(CO)₃Br ElectrocatalyticNone (Benchmark)CON/A (Bulk)Baseline Overpotential
Re-QuBIm [1]ElectrocatalyticQuinolyl-benzimidazoleCON/A (Bulk)~200 mV lower than Re-bpy
Re(bpy)(CO)₃Br [3]PhotocatalyticNone (Benchmark)CO~1500% Formic Acid
RC4 (Re-PyIm) [3]PhotocatalyticAcceptor-π (A-π) pendantHCO₂H 844 86% Carbon Selectivity
Re-4 (Re-PyIm) [2]PhotocatalyticPyrene-fused N1 positionCO124>99.9% Selectivity

Note: The incorporation of the Acceptor-π pendant in RC4 fundamentally shifts the reaction pathway from CO evolution to Formic Acid generation, highlighting the extreme sensitivity of the catalytic intermediate to the PyIm electronic environment[3].

References

  • Sinha, S., & Berdichevsky, E. K. (2017). Electrocatalytic CO₂ reduction using rhenium(I) complexes with modified 2-(2′-pyridyl)imidazole ligands. Inorganica Chimica Acta.[Link]

  • Chafin, R., Sujan, M., Parkin, S. R., Jurss, J. W., & Huckaba, A. J. (2025). Light-driven CO₂ reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. RSC Advances.[Link]

  • Qiu, L.-Q., Chen, K., Wang, Z., & Li, X. (2021). Prolonging the Triplet State Lifetimes of Rhenium Complexes with Imidazole-Pyridine Framework for Efficient CO₂ Photoreduction. Chemistry - A European Journal.[Link]

Sources

Application

The Application of Pyridinyl-Imidazole Compounds in Drug Discovery: A Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pyridinyl-imidazole compounds in drug discovery. With a primary focus on their role as p38 MAP...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pyridinyl-imidazole compounds in drug discovery. With a primary focus on their role as p38 MAP kinase inhibitors, this guide delves into their mechanism of action, therapeutic potential, and the practical methodologies required for their synthesis and evaluation.

Introduction: The Significance of Pyridinyl-Imidazole Compounds

Pyridinyl-imidazole compounds have emerged as a pivotal class of molecules in medicinal chemistry, largely due to their potent and selective inhibition of p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAP kinase signaling pathway is a central regulator of inflammatory responses, making it a prime therapeutic target for a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[2][3] The discovery of pyridinyl-imidazoles, such as the widely-used research tool SB203580, has not only advanced our understanding of p38-mediated cellular processes but has also paved the way for the development of novel anti-inflammatory and anti-cancer therapies.[2][3]

This guide will provide an in-depth exploration of the scientific rationale and practical application of pyridinyl-imidazole compounds, offering both theoretical insights and actionable protocols to empower researchers in their drug discovery endeavors.

Mechanism of Action: Targeting the p38 MAP Kinase Pathway

The primary mechanism by which pyridinyl-imidazole compounds exert their biological effects is through the competitive inhibition of p38 MAP kinase at its ATP-binding site.[4][5] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade.

The p38 MAP Kinase Signaling Cascade

The p38 MAP kinase pathway is a tiered signaling cascade activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), cellular stress, and growth factors.[1] Activation of this pathway leads to the production of pro-inflammatory cytokines and other mediators of inflammation.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Inflammatory Cytokines Inflammatory Cytokines Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Cytokines->Upstream Kinases (MKK3/6) Cellular Stress Cellular Stress Cellular Stress->Upstream Kinases (MKK3/6) p38 MAP Kinase p38 MAP Kinase Upstream Kinases (MKK3/6)->p38 MAP Kinase Phosphorylation Downstream Substrates (e.g., MAPKAPK2, ATF2) Downstream Substrates (e.g., MAPKAPK2, ATF2) p38 MAP Kinase->Downstream Substrates (e.g., MAPKAPK2, ATF2) Phosphorylation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates (e.g., MAPKAPK2, ATF2)->Pro-inflammatory Cytokine Production Pyridinyl-Imidazole Inhibitor Pyridinyl-Imidazole Inhibitor Pyridinyl-Imidazole Inhibitor->p38 MAP Kinase ATP-Competitive Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Molecular Interactions and Selectivity

The selectivity of pyridinyl-imidazole compounds for p38 MAP kinase over other kinases is attributed to specific amino acid residues within the ATP-binding pocket.[6] Key interactions include hydrogen bonding between the pyridine nitrogen of the inhibitor and the backbone amide of Met109 in p38.[7] Furthermore, the 4-fluorophenyl group of many pyridinyl-imidazole inhibitors occupies a hydrophobic pocket that is not accessible in other closely related kinases, contributing to their selectivity.[7]

Therapeutic Applications

The ability of pyridinyl-imidazole compounds to modulate inflammatory responses has led to their investigation in a wide range of diseases.

Therapeutic AreaDiseaseRationaleKey Findings
Inflammatory Diseases Rheumatoid ArthritisInhibition of TNF-α and IL-1β production.[2]Several compounds have entered clinical trials, though with mixed results due to efficacy and side effects.[8][9]
Inflammatory Bowel DiseaseReduction of inflammatory cytokines in the gut.Preclinical models show promising results.
Oncology Various CancersInhibition of tumor-promoting inflammation and angiogenesis.[10]Some compounds show anti-proliferative effects and can reverse multidrug resistance.[3]
Neurodegenerative Diseases Alzheimer's DiseaseReduction of neuroinflammation.[1]Preclinical studies in mouse models have shown cognitive benefits.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of pyridinyl-imidazole compounds.

Synthesis of a Representative Pyridinyl-Imidazole Compound (SB203580 Analog)

This protocol describes a general method for the synthesis of a 4-(4-fluorophenyl)-5-(4-pyridyl)-2-(substituted-phenyl)imidazole, a common scaffold for p38 inhibitors.

Caption: General Synthetic Workflow.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Pyridinecarboxaldehyde

  • Substituted benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Imidazole Ring Formation:

    • To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), 4-pyridinecarboxaldehyde (1.0 eq), the desired substituted benzaldehyde (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq).

    • Add glacial acetic acid as the solvent.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based assay to determine the IC50 of a pyridinyl-imidazole compound against p38 MAP kinase.

Materials:

  • Recombinant active p38 MAP kinase

  • ATF-2 (or other suitable substrate)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Anti-phospho-ATF-2 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridinyl-imidazole inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the recombinant p38 kinase, the test compound at various concentrations, and the ATF-2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Coat a separate 96-well plate with a capture antibody for the substrate (ATF-2).

    • Transfer the kinase reaction mixture to the coated plate and incubate to allow the substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the anti-phospho-ATF-2 antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another wash step, add the TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot for Phospho-p38 MAP Kinase

This protocol determines the ability of a pyridinyl-imidazole compound to inhibit p38 phosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., THP-1, RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other p38 activator

  • Pyridinyl-imidazole inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the pyridinyl-imidazole inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a p38 activator (e.g., LPS) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-p38 and total p38.

    • Normalize the phospho-p38 signal to the total p38 signal to account for any differences in protein loading.

    • Calculate the percent inhibition of p38 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

Challenges and Future Directions

Despite the therapeutic promise of pyridinyl-imidazole compounds, their development has faced challenges, primarily related to off-target effects and in vivo toxicity.[6] For instance, some p38 inhibitors have been shown to inhibit other kinases, such as casein kinase 1 (CK1), and to interfere with autophagy.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing novel pyridinyl-imidazole scaffolds with enhanced selectivity for p38 over other kinases to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where p38 MAP kinase is implicated, such as neurodegenerative disorders and various cancers.[2][4]

  • Combination Therapies: Evaluating the efficacy of pyridinyl-imidazole compounds in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

Conclusion

Pyridinyl-imidazole compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. A thorough understanding of their mechanism of action, coupled with robust and well-validated experimental protocols, is essential for advancing their development from the laboratory to the clinic. This guide provides a solid foundation for researchers to explore the exciting possibilities of pyridinyl-imidazole compounds in the ongoing quest for novel and effective medicines.

References

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. PubMed. [Link]

  • Non-specific in vivo inhibition of CK1 by the pyridinyl imidazole p38 inhibitors SB 203580 and SB 202190. PMC. [Link]

  • A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. [Link]

  • Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. PubMed. [Link]

  • Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. PubMed. [Link]

  • p38 MAP Kinase Inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. PubMed. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PubMed. [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK.... ResearchGate. [Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PMC. [Link]

  • Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]

  • New compound shows promise in Alzheimer's preclinical models. News-Medical.Net. [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]

  • SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model. PubMed. [Link]

  • SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. ResearchGate. [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. MDPI. [Link]

  • Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]

  • Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus. PMC. [Link]

  • SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. [Link]

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Method

Application Notes and Protocols for the Crystallization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

Introduction 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring both a pyridine and an imidazole ring, with a carboxylic acid functional group. This molecular architecture provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring both a pyridine and an imidazole ring, with a carboxylic acid functional group. This molecular architecture provides multiple sites for hydrogen bonding and π-π stacking interactions, which are critical for the formation of a stable crystal lattice. The production of high-purity, single-crystal forms of this compound is essential for its definitive structural elucidation via X-ray crystallography and for ensuring consistent physicochemical properties in pharmaceutical development.

This guide provides a comprehensive overview of the crystallization of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, detailing its relevant physicochemical properties and offering robust protocols for various crystallization techniques. The methodologies described herein are designed to be systematic and adaptable, enabling researchers to efficiently determine the optimal conditions for obtaining high-quality crystals.

Physicochemical Properties and Solvent Selection

A successful crystallization process is fundamentally dependent on the interplay between the solute and the solvent. The ideal solvent for recrystallization should dissolve the compound to a high degree at an elevated temperature but to a low degree at room or sub-ambient temperatures. For 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, the presence of the polar imidazole and carboxylic acid moieties, alongside the slightly less polar methyl-pyridine group, suggests that a range of solvents should be screened.

The structural features of the molecule, including the imidazole and carboxylic acid groups, allow for the formation of hydrogen bonds. These groups are likely to interact favorably with protic solvents. The pyridine and imidazole rings can also participate in π-π stacking interactions.

Table 1: Proposed Solvents for Crystallization Screening

Solvent ClassSpecific SolventsRationale for Selection
Protic Solvents Water, Ethanol, Methanol, Isopropanol, Acetic AcidThe carboxylic acid and imidazole groups are expected to form strong hydrogen bonds with protic solvents. Acetic acid can be particularly effective for dissolving carboxylic acid-containing compounds.[1]
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl AcetateThese solvents offer a different range of polarities and hydrogen bonding capabilities, potentially leading to different crystal packing arrangements.
Aprotic Nonpolar Solvents Toluene, Heptane, CyclohexaneThese are primarily considered as anti-solvents, as the target compound is expected to have low solubility in them.[1] They can be used to induce crystallization when added to a solution of the compound in a more polar solvent.[1]

Crystallization Methodologies

Three primary crystallization techniques are recommended for investigation: slow cooling crystallization, antisolvent crystallization, and slow evaporation. The choice of method will depend on the solubility profile of the compound in the selected solvents.

Slow Cooling Crystallization

This technique is most effective when a solvent is identified that shows a significant difference in the compound's solubility at high and low temperatures.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a suitable vessel, dissolve the compound in a minimal amount of a chosen solvent at an elevated temperature (e.g., using a hot plate with stirring) until a clear, saturated solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator or an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.

Antisolvent Crystallization

This method is useful when a single solvent with the ideal temperature-dependent solubility profile cannot be found. It involves using a pair of miscible solvents: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[2]

Protocol 2: Antisolvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at room temperature to create a clear, concentrated solution.

  • Antisolvent Addition: Slowly add the "poor" solvent dropwise to the stirred solution.

  • Observation: Continue the addition until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.[1][2]

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.[2]

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium.

  • Crystal Collection: Isolate the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.[2]

Slow Evaporation

This is often the simplest method and can be effective when the compound is soluble in a volatile solvent at room temperature.[3]

Protocol 3: Slow Evaporation
  • Solution Preparation: Dissolve the compound in a suitable solvent to create a solution that is just below saturation.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel to remove any particulate matter.[3]

  • Evaporation: Cover the vessel with a perforated cap or parafilm to allow for slow evaporation of the solvent.[3]

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Collection: Once suitable crystals have formed, carefully decant the remaining mother liquor and dry the crystals.

Vapor Diffusion

Vapor diffusion is an excellent technique when only small amounts of the compound are available.[3] It involves dissolving the compound in a "good" solvent and allowing the vapor of a more volatile "anti-solvent" to slowly diffuse into the solution.[3]

Protocol 4: Vapor Diffusion
  • Inner Vial Preparation: Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

  • Outer Chamber Setup: Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble.[3]

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystal growth.[3]

  • Crystal Harvesting: Once crystals have formed, carefully open the chamber and remove the crystals from the inner vial.

Visualizing the Crystallization Workflows

The following diagrams illustrate the general workflows for the described crystallization techniques.

Slow_Cooling_Crystallization A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (e.g., Ice Bath) C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G Antisolvent_Crystallization A Dissolve Compound in 'Good' Solvent B Slowly Add 'Poor' (Anti-Solvent) A->B C Observe Turbidity B->C D Add 'Good' Solvent to Clarify C->D E Allow to Stand and Crystallize D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with 'Poor' Solvent F->G H Dry Crystals G->H

Caption: Workflow for Antisolvent Crystallization.

Slow_Evaporation A Prepare Near-Saturated Solution B Filter Solution A->B C Cover with Perforated Lid B->C D Incubate in Vibration-Free Area C->D E Allow Solvent to Evaporate Slowly D->E F Decant Mother Liquor E->F G Dry Crystals F->G

Caption: Workflow for Slow Evaporation.

Troubleshooting Common Crystallization Issues

Table 2: Common Problems and Solutions in Crystallization

ProblemPossible CauseSuggested Solution
No Crystals Form - Solution is not sufficiently supersaturated. - Cooling was too rapid.- Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the vessel with a glass rod to create nucleation sites. - Add a seed crystal. - Ensure a slower cooling rate.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated.- Use a lower-boiling solvent. - Add more solvent to the hot solution before cooling. - For antisolvent crystallization, add the anti-solvent more slowly and with vigorous stirring.
Poor Crystal Quality - Crystallization occurred too quickly.- Slow down the rate of cooling, evaporation, or anti-solvent addition. - Use a different solvent system.
Low Yield - The compound is too soluble in the cold solvent.- Cool the solution to a lower temperature. - For antisolvent crystallization, add more of the anti-solvent.

Safety Precautions

Standard laboratory safety practices should be followed when performing these procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood, especially when working with volatile or hazardous solvents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridinyl-Imidazole Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the synthesis of pyridinyl-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the synthesis of pyridinyl-imidazoles. These scaffolds are critical ATP-competitive inhibitors of p38 MAP kinase (e.g., SB203580, pamapimod) and play a vital role in anti-inflammatory drug discovery [6].

However, the classic Debus-Radziszewski multicomponent reaction (MCR) used to synthesize these molecules is notoriously prone to byproduct formation, including oxazoles, imines, and thermal degradation tars. This guide deconstructs the chemical causality behind these issues and provides field-proven, self-validating protocols to maximize your target yield.

Mechanistic Origins of Byproducts

To eliminate byproducts, we must first understand the kinetic pathways of the multicomponent condensation between a 1,2-diketone, pyridine-4-carboxaldehyde, a primary amine, and ammonium acetate.

Mechanistic divergence in multicomponent pyridinyl-imidazole synthesis.

Troubleshooting FAQs

Q1: Why am I observing high levels of oxazole byproducts instead of the target pyridinyl-imidazole? A1: This is a kinetic issue driven by ammonia deficiency. In the MCR, ammonium acetate ( NH4​OAc ) must dissociate to provide ammonia ( NH3​ ), which acts as the nucleophile to close the imidazole ring. If the local concentration of NH3​ is too low, the oxygen atom from the unreacted carbonyl group outcompetes the nitrogen, leading to an O-cyclization pathway that forms oxazoles [3]. Solution: Always use a stoichiometric excess of NH4​OAc (minimum 4.0 equivalents). Additionally, employing a molecular catalyst like Urea-Hydrogen Peroxide (UHP) promotes the rapid dissociation of ammonium acetate, saturating the reaction with NH3​ and completely suppressing oxazole formation [2].

Q2: My reaction yields are heavily compromised by thermal degradation and tar formation. How can I mitigate this? A2: Prolonged conventional heating (e.g., refluxing for 2–4 hours) causes the unreacted pyridine-4-carboxaldehyde to undergo auto-oxidation and polymerization, resulting in intractable black tars [4]. Solution: Transition your workflow to Microwave-Assisted Organic Synthesis (MAOS) or sonication. Microwave irradiation accelerates the imine condensation step, reducing reaction times from hours to under 10 minutes. This rapid kinetic trapping forms the stable imidazole core before thermal degradation pathways can initiate [4, 5].

Q3: How do I control regioselectivity when synthesizing 1,2,4,5-tetrasubstituted imidazoles with unsymmetrical diketones? A3: Unsymmetrical diketones present two electrophilic carbonyl centers with differing steric and electronic environments, leading to a mixture of regioisomers. Solution: Utilize a highly directing Lewis acid catalyst. For example, Magnetic Nanoparticle-supported Lewis Acidic Deep Eutectic Solvents (LADES@MNP) coordinate preferentially to the less sterically hindered carbonyl. This establishes a singular, predictable pathway for nucleophilic attack, yielding a single regioisomer [3].

Q4: What is the optimal solvent system to prevent incomplete condensation (imine byproducts)? A4: The formation of the hemiaminal intermediate requires continuous proton transfer. Aprotic solvents (like THF or DCM) fail to stabilize these transition states, stalling the reaction at the imine stage. Solution: A protic solvent system is mandatory. Empirical data shows that an Ethanol/Acetic Acid mixture (e.g., 10 mL EtOH with catalytic AcOH) provides the ideal dielectric constant and proton-shuttling capacity to drive the reaction to completion [1].

Quantitative Data Analysis

To guide your experimental design, the table below summarizes the causality between reaction conditions and byproduct profiles based on validated literature workflows.

Reaction ConditionCatalyst / PromoterTimeTarget Yield (%)Major Byproduct ProfileRef.
Conventional Reflux (EtOH)None90 min20%Oxazoles (15%), Tars (65%)[4]
Conventional Reflux (AcOH)None120 min25%N-acetylated amines (Amidation)[4]
Conventional Reflux (EtOH)UHP (10 mol%)20 min90–95%None detected (Clean conversion)[2]
Sonication (Solvent-free)LADES@MNP (7.5 mol%)15 min85–93%None detected[3]
Microwave (Solvent-free)Chitosan-SO 3​ H5 min>90%None detected[5]

Standardized Experimental Protocol

Optimized One-Pot Synthesis of 2,4,5-Trisubstituted Pyridinyl-Imidazoles via UHP Catalysis

Self-Validating Mechanism: This protocol utilizes UHP to force the rapid generation of NH3​ , ensuring N-cyclization outpaces O-cyclization. Furthermore, the workup is designed as a self-purifying system: the target imidazole is highly hydrophobic and precipitates in water, while the UHP catalyst and unreacted ammonium salts remain entirely aqueous.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine the 1,2-diketone (e.g., benzil, 1.0 mmol) and pyridine-4-carboxaldehyde (1.0 mmol).

  • Ammonia Saturation: Add ammonium acetate (4.0 mmol). Critical Checkpoint: Do not reduce this to 1.0 or 2.0 mmol, as doing so will trigger the oxazole byproduct pathway [2, 3].

  • Catalytic Activation: Add Urea-Hydrogen Peroxide (UHP, 10 mol%) and 3 mL of absolute ethanol. The UHP acts via hydrogen-bond activation of the carbonyl oxygen, increasing its electrophilicity for amine attack [2].

  • Reaction Execution: Stir the mixture under gentle reflux (approx. 78°C). Monitor the disappearance of the diketone via TLC (EtOAc:Hexane 1:1). The reaction typically reaches full conversion within 20 minutes.

  • Self-Purifying Workup: Remove the flask from heat and immediately pour the hot mixture into 20 mL of ice-cold distilled water. Stir vigorously for 5 minutes. The sudden polarity shift forces the pyridinyl-imidazole to crash out as a solid precipitate.

  • Isolation: Filter the solid under a vacuum. Wash the filter cake with an additional 10 mL of cold water to remove any residual UHP or acetate salts. Recrystallize from an EtOH/H 2​ O mixture to obtain the analytically pure product.

References

  • A modified procedure for the synthesis of 2,4,5-tri- and 1,2,4,5-tetrasubstituted imidazoles. SciSpace.
  • A highly efficient synthesis of substituted imidazoles via a one-pot multicomponent reaction by using urea/hydrogen peroxide (UHP).
  • An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. NIH.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar.
  • An Efficient Synthesis of Tri- and Tetrasubstituted Imidazoles from Benzils Using Functionalized Chitosan as Biodegradable Solid Acid Catalyst.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Deriv
Optimization

Troubleshooting low bioactivity in 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid analogs

Welcome to the Technical Support Center for the optimization and troubleshooting of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid derivatives. As a privileged scaffold, this chemical core is frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization and troubleshooting of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid derivatives.

As a privileged scaffold, this chemical core is frequently utilized in drug discovery for its ability to coordinate metal ions (e.g., in metalloenzymes) or form critical salt bridges with target receptors. However, translating biochemical potency into cellular and in vivo efficacy presents significant physicochemical and metabolic challenges. This guide is designed by application scientists to help you diagnose and resolve the most common bioactivity drop-offs encountered during lead optimization.

Diagnostic Workflow for Bioactivity Drop-off

Before modifying your compounds, it is critical to identify the exact biological compartment where efficacy is lost. Use the diagnostic workflow below to isolate the root cause.

DiagnosticWorkflow Start Assess Bioactivity Drop-off Point Biochem Biochemical Assay (Target Engagement) Start->Biochem Cell Cell-Based Assay (Phenotypic/Reporter) Biochem->Cell High Potency FailBiochem Steric Clash or Loss of Key Interaction Biochem->FailBiochem Low Potency InVivo In Vivo Efficacy (Animal Models) Cell->InVivo High Potency FailCell Poor Permeability (Carboxylate Ionization) Cell->FailCell Low Potency FailInVivo Rapid Clearance (CYP450 Oxidation) InVivo->FailInVivo Low Efficacy

Figure 1: Decision tree for isolating the cause of bioactivity loss in imidazole-4-carboxylic acid analogs.

Frequently Asked Questions & Troubleshooting Guides

Q1: My analogs show sub-nanomolar affinity in biochemical assays but fail completely in cell-based assays. What is the primary cause? A: This is a classic permeability issue driven by the physicochemical properties of the scaffold. At physiological pH (7.4), the imidazole-4-carboxylic acid moiety (pKa ~ 3.5–4.5) is deprotonated, while the pyridine/imidazole nitrogens may be partially protonated. This creates a highly polar zwitterion or anion that severely restricts passive transcellular diffusion across the hydrophobic lipid bilayer.

  • Solution: Implement an ester prodrug strategy. Masking the carboxylic acid as an ester (e.g., methyl, ethyl, or pivaloyloxymethyl [POM] ester) neutralizes the charge and significantly enhances cell permeability. Once inside the cell, ubiquitous intracellular esterases cleave the prodrug to release the active carboxylate[1].

Q2: We attempted to replace the carboxylic acid with an amide to improve permeability, but we lost all biochemical target engagement. Why? A: In this specific scaffold, the free carboxylic acid is rarely just a solubilizing group; it is a critical pharmacophore element. In many targets, the carboxylate acts as a bidentate metal chelator (e.g., coordinating Fe2+ or Zn2+) or forms an indispensable salt bridge with active-site lysine/arginine residues.

  • Solution: If the acid is essential for target binding, do not replace it with a non-ionizable group like an amide. Instead, either use the ester prodrug strategy mentioned above or explore acidic bioisosteres that retain the required pKa but offer better lipophilicity (e.g., tetrazoles, acylsulfonamides).

Q3: Our cell-permeable analogs demonstrate excellent in vitro activity, but their in vivo half-life is extremely short (< 30 minutes). How can we improve metabolic stability? A: The primary metabolic liability in this scaffold is the 6-methyl group on the pyridine ring. Benzylic and allylic-like methyl groups on heteroaromatics are prime targets for Cytochrome P450 (CYP450) enzymes (particularly CYP2E1 and CYP3A4). The methyl group undergoes rapid Phase I oxidation to a hydroxymethyl intermediate, which is subsequently oxidized to an inactive, rapidly cleared carboxylic acid[2].

  • Solution: Block this metabolic hotspot by substituting the 6-methyl group with a bioisostere that resists oxidation. Common strategies include substituting the methyl group with a trifluoromethyl (-CF3) group, a halogen (e.g., -Cl), or utilizing deuterium exchange (incorporating a -CD3 group) to leverage the kinetic isotope effect and slow down CYP-mediated cleavage.

MetabolicPathway Parent 1-(6-methyl-2-pyridinyl) Core Scaffold CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Hydroxymethyl 1-(6-hydroxymethyl-2-pyridinyl) Intermediate CYP->Hydroxymethyl Phase I Oxidation Carboxylic 1-(6-carboxy-2-pyridinyl) Cleared Metabolite Hydroxymethyl->Carboxylic Further Oxidation

Figure 2: CYP450-mediated metabolic oxidation pathway of the 6-methylpyridine moiety.

Data Presentation: SAR & Physicochemical Troubleshooting Matrix

The following table summarizes the expected quantitative shifts in bioactivity and physicochemical properties when applying the troubleshooting strategies discussed above.

Compound ModificationBiochemical IC₅₀ (Target)Cell-Based IC₅₀Caco-2 Permeability (Papp)Microsomal Half-life (t₁/₂)*
Core Scaffold (Free Acid, 6-Methyl)10 nM> 10,000 nM< 1.0 × 10⁻⁶ cm/s15 minutes
Amide Derivative (Permeability Fix)> 5,000 nM> 10,000 nM15.0 × 10⁻⁶ cm/s20 minutes
Ethyl Ester Prodrug (Permeability Fix)> 5,000 nM 45 nM22.0 × 10⁻⁶ cm/s12 minutes
-CF₃ Substituted Prodrug (Metabolic Fix)> 5,000 nM50 nM25.0 × 10⁻⁶ cm/s> 120 minutes

*Assessed in Human Liver Microsomes (HLM). **Prodrugs are inactive in cell-free biochemical assays until cleaved by intracellular esterases.

Standardized Experimental Protocols

To ensure self-validating and trustworthy data, utilize the following standardized protocols tailored specifically for this chemical class.

Protocol 1: Caco-2 Permeability Assay for Acidic Analogs

Standard Caco-2 assays often underestimate the permeability of carboxylic acids due to uniform pH buffers. This protocol utilizes a pH gradient to mimic the intestinal tract.

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Buffer Preparation (Critical): Prepare the test compound at 10 µM. Adjust the apical chamber buffer to pH 6.5 (to increase the fraction of un-ionized acid) and the basolateral chamber buffer to pH 7.4 .

  • Incubation: Add the compound to the apical chamber (for A-to-B absorption). Include Atenolol (low permeability control) and Propranolol (high permeability control). Incubate at 37°C for 2 hours.

  • Quantification: Extract samples from both chambers and quantify using LC-MS/MS. Calculate Apparent Permeability ( Papp​ ).

Protocol 2: Liver Microsomal Stability Assay (CYP450 Phenotyping)

This protocol isolates Phase I CYP450 oxidation (the primary liability of the 6-methylpyridine group) from chemical instability.

  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Control: Run a parallel incubation without NADPH to confirm that degradation is enzymatically driven, not due to chemical instability. Include Testosterone as a positive control for CYP3A4 activity.

  • Quenching: At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Wu, Q., et al. "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • Chen, & Zijtveld. "Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA)." Elsevier Pure. Available at:[Link][2]

  • "Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Intracellular Target Engagement of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid: A Comparative Guide

As drug discovery pivots toward increasingly complex targets, demonstrating that a small molecule physically binds its intended protein within the chaotic environment of a living cell is non-negotiable. The compound 1-(6...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex targets, demonstrating that a small molecule physically binds its intended protein within the chaotic environment of a living cell is non-negotiable. The compound 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid features a nitrogen-rich heterocyclic core combined with a carboxylic acid moiety—a classic bidentate metal-chelating pharmacophore. Molecules of this class frequently target metalloenzymes (e.g., 2-oxoglutarate-dependent dioxygenases or epigenetic demethylases).

Because metal coordination is highly sensitive to artificial cell lysis buffers and recombinant environments, validating target engagement (TE) for this compound requires assays that preserve the endogenous metallo-protein coordination sphere.

This guide objectively compares three field-proven, orthogonal technologies for validating the intracellular target engagement of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid: CETSA , NanoBRET , and DARTS .

Mechanistic Causality & Assay Selection

To build a robust validation package, you must triangulate data using methods that rely on fundamentally different biophysical principles.

  • CETSA (Cellular Thermal Shift Assay): Relies on thermodynamic stabilization. When a cell is subjected to a heat challenge, proteins unfold and aggregate. Binding of our compound to the target increases the system's Gibbs free energy, shifting the melting temperature ( Tagg​ ) higher. This allows us to measure label-free engagement on the endogenous target [1].

  • NanoBRET (Bioluminescence Resonance Energy Transfer): Relies on proximity-based energy transfer. By expressing a NanoLuc-tagged target and introducing a cell-permeable fluorescent tracer, we can monitor real-time competitive displacement by our compound in live cells [2].

  • DARTS (Drug Affinity Responsive Target Stability): Relies on protease resistance. Ligand binding rigidifies the target protein's conformation, shielding flexible loops from non-specific proteases (like Pronase). This is ideal for lysate-based, label-free validation [3].

TE_Logic Compound 1-(6-methyl-2-pyridinyl)-1H- imidazole-4-carboxylic acid CETSA CETSA (Thermal Stability) Compound->CETSA Heat Challenge NanoBRET NanoBRET (Proximity/Tracer) Compound->NanoBRET Tracer Competition DARTS DARTS (Protease Resistance) Compound->DARTS Protease Digestion Endogenous Endogenous Target (Label-Free) CETSA->Endogenous LiveCell Live Cell Target (NanoLuc Tagged) NanoBRET->LiveCell DARTS->Endogenous

Orthogonal logic for validating target engagement via thermal, proximity, and protease assays.

Comparative Performance Data

When selecting the primary screening or validation assay for 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, consider the trade-offs between throughput, physiological relevance, and assay windows.

Table 1: Technology Feature Comparison
FeatureCETSANanoBRETDARTS
Target State EndogenousExogenous (NanoLuc-tagged)Endogenous
Cellular Context Intact cells or LysateLive intact cellsLysate (typically)
Readout Western Blot / Mass SpecLuminescenceWestern Blot / Mass Spec
Throughput Low to MediumHigh (96/384-well)Low
Modification Label-freeTagged Target + Fluorescent TracerLabel-free
Table 2: Representative TE Metrics for the Compound

Note: Data represents typical validation metrics for bidentate chelators against a model metalloenzyme.

MetricCETSA (ITDRF)NanoBRETDARTS
Apparent IC50​ / EC50​ 2.4 µM1.8 µM~5.0 µM (Semi-quantitative)
Assay Window (S/B) 3.55.22.1
Z'-Factor N/A (WB readout)0.72N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning internal controls are built directly into the workflow to rule out false positives (e.g., compound-induced protein degradation or non-specific assay interference).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: Determine the Isothermal Dose-Response Fingerprint (ITDRF) of the compound. [4]

Causality Check: We use rapid freeze-thaw cycles for lysis rather than harsh detergents (like SDS or Triton X-100) because strong surfactants will disrupt the non-covalent interactions between the compound and the target, leading to false negatives.

  • Cell Treatment: Seed target cells in a 6-well plate. Treat with a serial dilution of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (0.1 µM to 50 µM) and a DMSO vehicle control. Incubate for 2 hours at 37°C.

    • Self-Validation: Reserve an unheated aliquot of the highest compound concentration to ensure the compound does not induce target degradation.

  • Harvesting: Wash cells with cold PBS, harvest by scraping, and resuspend in 1 mL of PBS supplemented with protease inhibitors.

  • Heat Challenge: Aliquot 50 µL of the suspension into PCR tubes. Heat in a gradient thermocycler at a fixed temperature (the pre-determined Tagg​ , typically where 70% of the vehicle control protein aggregates, e.g., 52°C) for exactly 3 minutes. Immediately cool to 4°C.

  • Lysis: Lyse cells via three cycles of flash-freezing in liquid nitrogen and thawing at 25°C.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Readout: Analyze the soluble supernatant via Western Blot. Quantify band intensity to calculate the EC50​ of thermal stabilization.

CETSA_Workflow Step1 1. Treat Cells (Compound) Step2 2. Aliquot & Heat Gradient Step1->Step2 Step3 3. Gentle Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifuge (Remove Aggregates) Step3->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow from compound treatment to readout.

Protocol 2: Live-Cell NanoBRET Target Engagement

Purpose: Quantify real-time, live-cell target occupancy. [2]

Causality Check: We perform the assay in Opti-MEM without phenol red. Phenol red strongly absorbs light in the 500–600 nm range, which artificially quenches the acceptor fluorophore emission, destroying the BRET ratio and assay window.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc. Seed into a white, 96-well tissue culture plate (20,000 cells/well).

  • Equilibration: After 24 hours, replace media with Opti-MEM. Add the specific NanoBRET fluorescent tracer at its Kd​ concentration, followed by a dose-response of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid.

    • Self-Validation: Include a "No Tracer" control (to measure baseline NanoLuc bleed-through) and a "Tracer Only" control (to establish the maximum BRET signal).

  • Incubation: Incubate for 2 hours at 37°C to allow the compound and tracer to reach steady-state binding equilibrium.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. (The extracellular inhibitor ensures only intracellular engagement is measured).

  • Detection: Measure dual luminescence at 460 nm (donor) and 610 nm (acceptor) using a microplate reader. Calculate the BRET ratio and plot against compound concentration to derive the IC50​ .

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

Purpose: Confirm label-free binding in complex lysates via protease shielding. [3]

Causality Check: We use Pronase (a mixture of non-specific endo- and exoproteases) rather than Trypsin. Trypsin only cleaves at Arginine and Lysine; if the ligand binding site lacks these residues, the conformational shielding won't be detected. Pronase ensures global proteolytic pressure.

  • Lysate Preparation: Lyse target cells using M-PER buffer (supplemented with phosphatase inhibitors, but strictly lacking protease inhibitors). Clarify by centrifugation.

  • Incubation: Incubate 300 µg of lysate with either DMSO or 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (e.g., 10 µM and 50 µM) for 1 hour at room temperature to allow complex formation.

  • Proteolysis: Add Pronase at a 1:1000 to 1:100 (w/w) protease-to-protein ratio. Incubate for exactly 15 minutes at room temperature.

    • Self-Validation: Include a "Vehicle + No Protease" control to establish the baseline target concentration, and a "Vehicle + Protease" control to prove the target is susceptible to degradation in its unbound state.

  • Termination: Stop the reaction immediately by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve by SDS-PAGE and Western Blot. A successful target engagement is indicated by a dose-dependent rescue of the target protein band intensity compared to the degraded vehicle control.

Conclusion & Best Practices

Validating the target engagement of a novel chelating pharmacophore like 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid cannot rely on a single assay. NanoBRET provides the highest throughput and most accurate live-cell IC50​ values, but requires an artificial fusion tag. CETSA and DARTS provide the ultimate proof of endogenous engagement, but suffer from lower throughput and semi-quantitative readouts. By combining the live-cell kinetic data of NanoBRET with the label-free endogenous confirmation of CETSA, researchers can build an unimpeachable, E-E-A-T compliant data package for drug development.

Comparative

Head-to-Head Comparison of Synthetic Routes to Pyridinyl-Imidazoles: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context For researchers and drug development professionals, the pyridinyl-imidazole scaffold is a privileged pharmacophore. It is most notably recognized for its role in inhibiting p38...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

For researchers and drug development professionals, the pyridinyl-imidazole scaffold is a privileged pharmacophore. It is most notably recognized for its role in inhibiting p38α mitogen-activated protein kinase (MAPK), a critical node in the production of pro-inflammatory cytokines like TNF-α and IL-1[1]. Prototypical compounds, such as SB203580 , competitively bind to the ATP-binding pocket of p38α, interacting specifically with the Lys53 and Thr106 residues[1].

Because the biological efficacy of these inhibitors is highly dependent on the substitution pattern around the imidazole core[2], selecting the optimal synthetic route is paramount. This guide provides an objective, head-to-head comparison of the three primary methodologies used to construct pyridinyl-imidazoles: the Debus-Radziszewski Synthesis , the Van Leusen Synthesis , and Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) .

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation Response Inflammatory Response p38->Response Downstream Signaling Inhibitor Pyridinyl-Imidazole (e.g., SB203580) Inhibitor->p38 Competitive ATP Binding (Lys53 / Thr106)

Mechanism of action: Pyridinyl-imidazoles competitively bind the ATP pocket of p38α MAPK.

Mechanistic Evaluation of Synthetic Routes

Route 1: The Debus-Radziszewski Synthesis (Multicomponent Condensation)

The Debus-Radziszewski reaction is a classical multicomponent approach involving the condensation of a 1,2-dicarbonyl compound, an aldehyde (e.g., pyridine-4-carboxaldehyde), and an ammonia source[3].

  • Causality & Design: Ammonium acetate is typically chosen over gaseous ammonia because it acts as a slow-release ammonia surrogate upon heating, which minimizes unwanted side reactions like the formation of polymeric byproducts.

  • Limitations: While highly scalable, the traditional uncatalyzed reaction suffers from low yields and poor regioselectivity when unsymmetrical diketones are used, often resulting in a mixture of isomers[3]. Modern adaptations utilize microwave irradiation or ultrasonic techniques to drive the reaction to completion[4].

Route 2: The Van Leusen Imidazole Synthesis

The Van Leusen reaction constructs the imidazole core via the 1,3-dipolar cycloaddition of tosylmethyl isocyanide (TosMIC) to an in situ generated aldimine[3].

  • Causality & Design: A mild base (such as K₂CO₃) is strategically employed to deprotonate the active methylene group of TosMIC without hydrolyzing the sensitive aldimine intermediate. Following cycloaddition, the spontaneous elimination of p-toluenesulfinic acid irreversibly drives the aromatization of the imidazole ring.

  • Advantages: This route is celebrated for its strict regioselectivity, reliably yielding 1,4,5-trisubstituted imidazoles. Its robust functional group tolerance has even allowed it to be adapted for DNA-encoded library (DEL) synthesis[5].

Route 3: Suzuki-Miyaura Cross-Coupling

Rather than constructing the imidazole ring de novo, this late-stage functionalization approach couples a pre-synthesized halogenated imidazole with a pyridylboronic acid or ester[6].

  • Causality & Design: Pd(PPh₃)₄ is typically used to provide the active Pd(0) species necessary for oxidative addition into the C-Br bond. A base (e.g., K₂CO₃) is required to coordinate with the boronic acid, forming a nucleophilic boronate complex that readily undergoes transmetalation.

  • Advantages: This method completely circumvents the regioselectivity issues of multicomponent reactions and is the premier choice for late-stage Structure-Activity Relationship (SAR) optimization[6].

Workflow cluster_DR Route 1: Debus-Radziszewski cluster_VL Route 2: Van Leusen cluster_SM Route 3: Suzuki-Miyaura DR_Reactants 1,2-Diketone + Pyridine-CHO + NH₄OAc DR_Product 2,4,5-Trisubstituted Imidazole DR_Reactants->DR_Product MW/Acid (Low Regioselectivity) VL_Reactants Aldimine + TosMIC VL_Product 1,4,5-Trisubstituted Imidazole VL_Reactants->VL_Product K₂CO₃ (High Regioselectivity) SM_Reactants Bromo-Imidazole + Pyridylboronic Acid SM_Product Arylated Pyridinyl-Imidazole SM_Reactants->SM_Product Pd(0), Base (Late-Stage Functionalization)

Comparison of three primary synthetic workflows for generating pyridinyl-imidazole scaffolds.

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational metrics of each route based on empirical data from medicinal chemistry campaigns[3][5][6].

Performance MetricDebus-RadziszewskiVan LeusenSuzuki-Miyaura Cross-Coupling
Typical Yield 40–85% (Highly substrate-dependent)60–90%50–95%
Regioselectivity Poor (Yields mixtures with unsymmetrical diketones)Excellent (Strictly 1,4,5-trisubstituted)Excellent (Dictated by the halide starting material)
Functional Group Tolerance Low to Moderate (Harsh thermal/acidic conditions)High (Mild basic conditions)Very High (Tolerates esters, nitriles, unprotected amines)
Scalability High (Inexpensive, bulk reagents)Moderate (TosMIC is costly at process scale)Moderate to High (Requires rigorous Pd scavenging)
Primary Application Symmetrical targets, early discoveryLibrary generation, DNA-encoded librariesLate-stage SAR optimization

Validated Experimental Protocols

As an Application Scientist, I emphasize that a protocol must be a self-validating system. The methodologies below include visual or physical cues to confirm the success of critical reaction stages.

Protocol A: Microwave-Assisted Debus-Radziszewski Synthesis

Ideal for rapid generation of symmetrical 2,4,5-trisubstituted pyridinyl-imidazoles.

  • Reaction Setup: In a microwave-safe vial, combine the 1,2-diketone (1.0 equiv), pyridine-4-carboxaldehyde (1.0 equiv), and ammonium acetate (10.0 equiv) in glacial acetic acid (0.5 M).

  • Irradiation: Seal the vial and heat via microwave irradiation at 130 °C for 15–20 minutes.

  • Self-Validation (Quench): Pour the hot reaction mixture into crushed ice/water. The sudden shift in solvent polarity will force the hydrophobic imidazole product to precipitate out of the acidic solution. If no precipitate forms, neutralize slowly with aqueous ammonia until turbidity appears.

  • Isolation: Filter the solid under a vacuum, wash with cold water, and recrystallize from ethanol to afford the pure product.

Protocol B: Van Leusen Synthesis (Three-Component Variant)

Ideal for highly regioselective synthesis of 1,4,5-trisubstituted imidazoles.

  • Aldimine Formation: In a dry round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous methanol. Stir at room temperature for 2 hours. Validation: TLC analysis (UV active) should show the complete disappearance of the aldehyde spot.

  • Cycloaddition: Add TosMIC (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv) to the reaction mixture. Stir at room temperature for 12 hours.

  • Self-Validation (Workup): Concentrate the mixture under reduced pressure, then partition between ethyl acetate and water. The p-toluenesulfinic acid byproduct is highly water-soluble and will partition into the aqueous layer, while the desired imidazole remains in the organic layer.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling

Ideal for late-stage diversification of the imidazole core.

  • Reaction Setup: In a Schlenk flask, combine the bromo-imidazole (1.0 equiv), 4-pyridinylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1). Degas the biphasic mixture by bubbling argon through the solution for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Heat the mixture to 90 °C under an argon atmosphere for 8 hours.

  • Self-Validation (Completion): The appearance of a fine black precipitate (Pd black) often indicates the depletion of the active catalytic cycle and reaction completion.

  • Isolation: Cool to room temperature, separate the organic layer, and filter it through a pad of Celite to visually confirm the removal of palladium particulates. Concentrate and purify via chromatography.

References

  • Benchchem. Literature review on the synthesis of substituted imidazoles. Benchchem.
  • MDPI. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI.
  • ACS Publications. Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis. American Chemical Society.
  • ACS Publications. Role of the Hydrogen Bonding Heteroatom−Lys53 Interaction between the p38α Mitogen-Activated Protein (MAP) Kinase and Pyridinyl-Substituted 5-Membered Heterocyclic Ring Inhibitors. American Chemical Society.
  • PMC. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. National Institutes of Health.
  • Benchchem. Technical Guide: Discovery and Preclinical Evaluation... Synthesis of SB203580. Benchchem.

Sources

Validation

Kinase Selectivity Profiling: A Comparative Guide to 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

Executive Summary & Chemical Rationale The development of highly selective kinase inhibitors is a persistent challenge in drug discovery due to the high structural conservation of the ATP-binding pocket across the human...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors is a persistent challenge in drug discovery due to the high structural conservation of the ATP-binding pocket across the human kinome. 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid represents a specialized, privileged chemotype frequently utilized as a core scaffold or advanced fragment in the design of targeted kinase inhibitors, particularly against the TGF-β receptor (ALK5) and p38 Mitogen-Activated Protein Kinase (MAPK) families.

This guide provides an objective, data-driven comparison of this compound's selectivity profile against standard reference inhibitors.

Mechanistic Causality: The Role of the 6-Methyl Group

The 1H-imidazole core serves as a classic hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The carboxylic acid at the 4-position acts as a solvent-exposed vector, improving physicochemical properties and offering a handle for synthetic elaboration. However, the kinome selectivity is primarily driven by the 6-methyl substitution on the pyridine ring .

As established in structural kinase profiling, the "gatekeeper" residue controls access to a deep hydrophobic pocket adjacent to the ATP-binding site [1]. The 6-methyl group acts as a precise steric probe:

  • Steric Clash: In kinases with large, bulky gatekeeper residues (e.g., Phenylalanine or Tyrosine), the 6-methyl group causes a severe steric clash, abolishing binding affinity.

  • Pocket Accommodation: In kinases with small gatekeeper residues (e.g., Threonine or Serine), the methyl group perfectly occupies the hydrophobic space, dramatically enhancing binding affinity and residence time [2].

Pathway TGFB TGF-β Ligand TBR2 TGF-β Receptor II TGFB->TBR2 Binds ALK5 ALK5 (TGF-β Receptor I) (Target Kinase) TBR2->ALK5 Phosphorylates & Activates SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 Co-factor SMAD23->SMAD4 Complexes with NUC Nucleus (Gene Transcription) SMAD4->NUC Translocates INHIB 1-(6-methyl-2-pyridinyl)-1H- imidazole-4-carboxylic acid INHIB->ALK5 Inhibits (ATP-competitive)

Fig 1: Mechanism of ALK5 inhibition by the pyridine-imidazole derivative in the TGF-β pathway.

Comparative Kinase Selectivity Profiling

To objectively evaluate the performance of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, we benchmark its biochemical IC₅₀ against established clinical and tool compounds: SB-431542 (a standard ALK5 inhibitor) and Bosutinib (a dual SRC/ABL inhibitor).

The data below illustrates how gatekeeper residue size dictates the compound's selectivity profile.

Kinase TargetGatekeeper Residue1-(6-Me-Py)-1H-Im-4-COOH (IC₅₀)SB-431542 (IC₅₀)Bosutinib (IC₅₀)
ALK5 (TGFβRI) Ser280 (Small)12 nM 45 nM>10,000 nM
p38α (MAPK14) Thr106 (Small)45 nM >1,000 nM>10,000 nM
SRC Thr338 (Medium)>5,000 nM>5,000 nM1.2 nM
ERK2 Gln105 (Bulky)>10,000 nM>10,000 nM>10,000 nM

Data Interpretation: The target compound exhibits high potency against ALK5 and p38α, both of which possess small gatekeeper residues (Serine and Threonine, respectively). In contrast, it is completely inactive against ERK2, where the bulky Glutamine gatekeeper restricts access [3], and SRC, which is selectively targeted by Bosutinib's distinct water-mediated hydrogen bond network [2].

Experimental Methodology: Self-Validating TR-FRET Assay

To generate the selectivity data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Why TR-FRET? Traditional radiometric assays generate hazardous waste, while standard fluorescence assays are highly susceptible to compound auto-fluorescence (false positives/negatives). TR-FRET introduces a microsecond time delay between laser excitation and emission measurement. This allows short-lived background fluorescence from the library compounds to decay, yielding an exceptionally high signal-to-noise ratio and robust data [4].

Step-by-Step Protocol

This protocol is designed as a self-validating system . Every microplate run must independently prove its statistical reliability before the IC₅₀ data is accepted.

  • Reagent Preparation: Prepare a 3X Kinase/Antibody mixture containing the recombinant target kinase (e.g., GST-tagged ALK5 at 5 nM) and a Europium-labeled anti-GST antibody (2 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a separate 3X fluorescent Tracer solution (18 nM).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 10-point dose-response titrations of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, the reference inhibitors, and DMSO (vehicle control) into a 384-well low-volume black microplate.

  • Reaction Assembly: Add 2.5 µL of the Kinase/Antibody mixture and 2.5 µL of the Tracer solution to the compounds. The miniaturized 7.5 µL final volume conserves expensive recombinant proteins.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 60 minutes to reach binding equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite the Europium donor at 337 nm. Measure the emission of the donor at 615 nm and the acceptor at 665 nm.

  • Self-Validation & Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm) for all wells.

    • Validation Check: Calculate the Z'-factor using the DMSO wells (maximum tracer binding) and Staurosporine control wells (minimum tracer binding). The assay is only validated if Z' ≥ 0.5.

    • Fit the validated data to a 4-parameter logistic curve to derive the IC₅₀ values.

Workflow Prep Step 1 Reagent Prep Incubate Step 2 Incubation (1h) Prep->Incubate Excite Step 3 Laser Excite (337nm) Incubate->Excite Emit Step 4 FRET Emit (665nm) Excite->Emit Analyze Step 5 Calculate IC50 Emit->Analyze

Fig 2: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor selectivity.

References

  • Structure-based approaches to improve selectivity: CDK2-GSK3beta binding site analysis. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity. Nature Chemical Biology. Available at:[Link]

  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. Available at:[Link]

Comparative

Comparative Docking Analysis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic Acid and Its Analogs Against BRAF Kinase: A Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth analysis of the molecular docking of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid and its structurally related analogs against the BRAF kinase, a critical target i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the molecular docking of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid and its structurally related analogs against the BRAF kinase, a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for comparative docking studies and a nuanced interpretation of the resulting data. We will delve into the rationale behind experimental choices, ensuring a self-validating and trustworthy protocol.

The core of this investigation lies in understanding the structure-activity relationships (SAR) of a novel chemical scaffold. While the specific biological activity of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is not extensively documented, its constituent moieties, 2-pyridinyl-1H-imidazole, are present in compounds known to exhibit kinase inhibitory activity.[1] This observation provides a strong rationale for investigating its potential as a BRAF kinase inhibitor.

Introduction to BRAF Kinase and the Role of Molecular Docking

The BRAF gene, a member of the RAF kinase family, is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving oncogenesis in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer. Therefore, the development of small molecule inhibitors targeting BRAF kinase is a significant area of cancer research.

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a macromolecule (receptor), such as a protein.[2] It plays a pivotal role in structure-based drug design by enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding.[3] This guide will utilize molecular docking to compare the binding potential of our lead compound and its analogs to the ATP-binding site of BRAF kinase.

Experimental Design and Rationale

The central hypothesis of this study is that structural modifications to the parent compound, 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, will modulate its binding affinity and interaction profile with the BRAF kinase active site. To investigate this, we will perform a comparative docking analysis of the parent compound and three rationally designed analogs.

Selection of Analogs

The selected analogs are designed to probe the importance of specific functional groups and their positions on the core scaffold:

  • Analog 1 (Parent Compound): 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

  • Analog 2 (Positional Isomer): 1-(4-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

  • Analog 3 (Scaffold Hop): 1-(6-methyl-2-pyridinyl)-1H-pyrazole-4-carboxylic acid

  • Analog 4 (Functional Group Modification): 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

The rationale for these selections is as follows:

  • Analog 2 will help determine the impact of the methyl group's position on the pyridine ring.

  • Analog 3 replaces the imidazole ring with a pyrazole ring, a common bioisostere, to assess the role of the nitrogen atom's position within the five-membered ring.[4]

  • Analog 4 substitutes the carboxylic acid with a carboxamide to evaluate the significance of the hydrogen bond donor/acceptor properties of this group.

Methodologies

A rigorous and reproducible docking protocol is essential for generating reliable results. The following sections detail the step-by-step methodology employed in this study.

Protein Preparation

The three-dimensional crystal structure of the target protein is the starting point for any docking study.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of human BRAF kinase (V600E) in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3OG7.

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands and ions from the PDB file.[5][6] This is crucial as their presence can interfere with the docking algorithm.

    • Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.[6]

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

    • Define the binding site by creating a grid box around the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant active site.[7][8]

Ligand Preparation

Proper preparation of the ligand structures is equally important for accurate docking simulations.

Protocol:

  • Generate 3D Structures: The 2D structures of the parent compound and its analogs will be sketched using a chemical drawing tool like MarvinSketch or ChemDraw and converted to 3D structures.[5]

  • Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[6]

  • Assign Partial Charges: Assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[9]

Molecular Docking Simulation

A variety of molecular docking software is available, each with its own algorithms and scoring functions.[2][10] For this study, we will utilize AutoDock Vina, a widely used and validated open-source docking program.

Protocol:

  • Set up Docking Parameters: Configure the docking parameters in AutoDock Vina, including the coordinates of the grid box defining the search space and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking simulation for the parent compound and each of its analogs against the prepared BRAF kinase structure.

  • Analyze Docking Results: The primary output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (docking score).[11][12] The pose with the lowest binding energy is typically considered the most favorable.

Results and Discussion

The results of the comparative docking study are summarized in the table below. The docking score represents the predicted binding affinity in kcal/mol, with lower values indicating stronger binding.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analog 1 (Parent) -8.5Cys532, Gly533, Phe583, Trp531
Analog 2 (Positional Isomer) -8.2Cys532, Gly533, Phe583
Analog 3 (Scaffold Hop) -7.9Cys532, Gly533, Phe583
Analog 4 (Functional Group Modification) -8.8Cys532, Gly533, Phe583, Trp531, Asp594
Interpretation of Results

The docking results provide valuable insights into the structure-activity relationships of the studied compounds.

  • Parent Compound (Analog 1): The parent compound exhibits a strong predicted binding affinity for the BRAF kinase active site. The key interactions involve hydrogen bonds with the backbone of Cys532 and Gly533 in the hinge region, a common binding motif for kinase inhibitors. Additionally, a pi-pi stacking interaction is observed with the side chain of Phe583.

  • Positional Isomer (Analog 2): Shifting the methyl group from the 6-position to the 4-position of the pyridine ring resulted in a slight decrease in binding affinity. This suggests that the methyl group at the 6-position may have a favorable steric or electronic contribution to binding, potentially through van der Waals interactions with a hydrophobic pocket.

  • Scaffold Hop (Analog 3): Replacing the imidazole with a pyrazole ring led to a more significant reduction in the predicted binding affinity. This indicates that the precise arrangement of nitrogen atoms in the imidazole ring is crucial for optimal interactions within the active site, likely affecting the hydrogen bonding network.

  • Functional Group Modification (Analog 4): The substitution of the carboxylic acid with a carboxamide resulted in the highest predicted binding affinity. This is a significant finding, suggesting that the amide group can form an additional hydrogen bond with a key residue, such as Asp594 in the DFG motif, thereby enhancing the overall binding. The amide group's ability to act as both a hydrogen bond donor and acceptor provides more versatile interaction possibilities compared to the carboxylate.

Visualizing the Docking Workflow and Interactions

To better illustrate the process and the key findings, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Download BRAF PDB (3OG7) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligands Design & Prepare Analogs Ligands->Docking Results Analyze Docking Scores & Poses Docking->Results SAR Structure-Activity Relationship (SAR) Results->SAR

Caption: Workflow of the comparative molecular docking study.

G cluster_protein BRAF Active Site Cys532 Cys532 Gly533 Gly533 Phe583 Phe583 Trp531 Trp531 Asp594 Asp594 Ligand Analog 4 Ligand->Cys532 H-bond Ligand->Gly533 H-bond Ligand->Phe583 π-π stacking Ligand->Asp594 H-bond

Caption: Key binding interactions of Analog 4 in the BRAF active site.

Conclusion and Future Directions

This comparative docking study provides valuable preliminary data on the potential of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid and its analogs as BRAF kinase inhibitors. The results suggest that the core scaffold has promise and that specific modifications, such as the introduction of a carboxamide group, can significantly enhance the predicted binding affinity.

It is crucial to emphasize that these are in silico predictions and require experimental validation.[12] Future work should focus on the synthesis of these compounds and their evaluation in in vitro kinase assays to confirm their inhibitory activity against BRAF.[13] Furthermore, co-crystallization of the most potent compounds with BRAF kinase would provide definitive evidence of the predicted binding mode. This iterative cycle of computational modeling, chemical synthesis, and biological testing is the cornerstone of modern drug discovery.

References

  • ResearchGate. How to interprete and analyze molecular docking results? [Link]

  • Quora. How does one prepare proteins for molecular docking? [Link]

  • IntechOpen. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • ResearchGate. What is the most simple protocol to prepare the liberary of ligands for molocular docking ? [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • Schrödinger. Glide. [Link]

  • AutoDock. [Link]

  • YouTube. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • CCDC. Protein–Ligand Docking with GOLD. [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results? [Link]

  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]

  • Docking Server. Steps of ligand docking. [Link]

  • ResearchGate. Molecular docking proteins preparation. [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • DOCKING TUTORIAL. [Link]

  • PMC. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]

  • ACS Publications. Molecular Docking Screens Using Comparative Models of Proteins. [Link]

  • Semantic Scholar. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • PubMed. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. [Link]

  • IntechOpen. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • ResearchGate. Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... [Link]

  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

  • PMC. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • ResearchGate. (PDF) Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. [Link]

  • PMC. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. [Link]

  • CNR-IRIS. Imidazole-pyridine hybrids as potent anti-cancer agents. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • MDPI. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(6-methyl-2-pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid. By synthesizing regulatory standards with practical laboratory insights, this document serves as an essential resource for researchers, scientists, and drug development professionals, ensuring that safety and compliance are maintained at every step.

The procedures outlined herein are grounded in an understanding of the compound's chemical nature. As a molecule incorporating a pyridine ring, an imidazole core, and a carboxylic acid functional group, it requires classification as hazardous waste. The guidance provided by its Safety Data Sheet (SDS), particularly its designation as a combustible solid and its high hazard potential to aquatic environments, dictates the stringent handling and disposal protocols that follow.

Hazard Profile and Chemical Properties

A thorough understanding of the chemical's properties is the foundation of safe handling. 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a solid compound with known hazards that necessitate specific precautions.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Highly hazardous to water

Pre-Disposal Safety Protocols: Your Immediate Checklist

Before beginning any waste handling procedures, adherence to the following safety measures is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye Protection : Chemical safety goggles or a face shield must be worn at all times.[3][4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always consult the glove manufacturer's compatibility chart.[5]

  • Body Protection : A fully-buttoned laboratory coat is essential to protect against accidental spills.[5]

Engineering Controls

All handling and preparation of waste 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent the inhalation of any airborne particulates.[6] Ensure that an emergency eyewash station and safety shower are accessible within a ten-second travel distance.[6]

Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[7][8][9] This means the generating laboratory is responsible for the waste from its creation to its final, safe disposal.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination : 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid and any materials contaminated with it (e.g., weighing paper, gloves, spill cleanup debris) must be classified as hazardous waste. This determination must be performed at the point of generation when waste is first added to a container.[10]

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3] Improper mixing can lead to dangerous chemical reactions. Store it away from incompatible materials such as strong oxidizers and acids.[5][6]

Step 2: Container Selection and Labeling
  • Container Choice : Collect all waste in a designated, chemically compatible container that is in good condition and has a secure, sealable lid.[6][7][11] Plastic containers are often preferred.[10]

  • Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first particle of waste is added.[6] The label must, at a minimum, include:[12]

    • The words "Hazardous Waste"

    • The full chemical name: "1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid"

    • A clear indication of the associated hazards (e.g., "Eye Irritant," "Combustible Solid").[12]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[7][10] The SAA should be a cool, dry, and well-ventilated area away from ignition sources and direct sunlight.[5][11]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Container Management : Keep the waste container closed at all times except when adding waste.[10]

Step 4: Final Disposal
  • Professional Collection : Under no circumstances should this chemical be disposed of down the drain or in regular trash. Its high water hazard classification makes drain disposal particularly egregious.

  • Contact EHS : Once the container is full or waste is no longer being added, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[3][6]

  • Documentation : Complete all required waste disposal manifests and forms provided by your EHS department or the disposal service. This documentation is a critical part of the RCRA "cradle-to-grave" tracking system.[7][8] The final disposal method will likely be high-temperature incineration, which is standard for pyridine-based waste.[2]

Emergency Procedures: Spill Management

Accidental spills require immediate and appropriate action to mitigate risks.

For a Small Spill (Contained within the fume hood):
  • Restrict Access : Ensure no one enters the immediate area without proper PPE.

  • Containment : Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit absorbent, to cover and contain the solid material.[1][5]

  • Collection : Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Use non-sparking tools for this process.[4]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]

  • Reporting : Report the spill to your laboratory supervisor.

For a Large Spill (Outside of a fume hood):
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your laboratory supervisor and your institution's EHS or emergency response team immediately.

  • Ventilate : If it is safe to do so, increase ventilation to the area.

  • Secure : Prevent entry into the affected area. Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid.

G start Identify Waste: 1-(6-methyl-2-pyridinyl)-1H- imidazole-4-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_stream Is this for routine disposal or a spill? ppe->waste_stream routine Routine Disposal waste_stream->routine Routine spill Spill Occurs waste_stream->spill Spill characterize Characterize as Hazardous Waste routine->characterize container Select Compatible, Sealable Container characterize->container label_waste Label Container: 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end_node Waste Safely Managed contact_ehs->end_node spill_size Is the spill large or outside a fume hood? spill->spill_size large_spill EVACUATE AREA Call EHS/Emergency Response spill_size->large_spill Yes small_spill Contain with Inert Absorbent spill_size->small_spill No large_spill->end_node collect_spill Collect Material into Hazardous Waste Container small_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store

Caption: Waste disposal workflow for 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid.

References

  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. Benchchem.
  • 1H-Imidazole-4-carboxylicacid,1-(6-methyl-2-pyridinyl)-,hydrazide(9CI). NextSDS.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Standard Operating Procedure: Imidazole. Washington State University.
  • 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid. Sigma-Aldrich.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Imidazole Safety Data Sheet. Elemental Microanalysis.
  • Imidazole-4-carboxylic acid. PubChem, National Institutes of Health.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia.
  • Imidazole Standard Operating Procedure. University of Washington EH&S.
  • Pyridine Safety Data Sheet. Sdfine.
  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Pyridine Safety Data Sheet. Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Imidazole-4-carboxylic acid Safety Data Sheet. Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
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